molecular formula C9H6BrIO B8281487 2-Bromomethyl-5-iodo-benzofuran

2-Bromomethyl-5-iodo-benzofuran

Cat. No.: B8281487
M. Wt: 336.95 g/mol
InChI Key: FZARVFTUXRAMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromomethyl-5-iodo-benzofuran is a synthetically versatile benzofuran derivative designed for pharmaceutical research and development. This compound features two distinct halogen substituents—bromomethyl and iodine—that make it a valuable bifunctional intermediate for constructing complex molecular architectures via various cross-coupling reactions and nucleophilic substitutions. Benzofuran scaffolds are recognized as privileged structures in medicinal chemistry due to their wide spectrum of biological activities . Research indicates that benzofuran derivatives display significant antitumor and antiproliferative properties, often through mechanisms such as tubulin polymerization inhibition , and are investigated as potential treatments for diverse cancers . Furthermore, the benzofuran core is a key structural component in compounds with substantial antibacterial and antifungal activities , highlighting its utility in developing new antimicrobial agents. The presence of both bromine and iodine on this benzofuran platform allows for sequential and selective metal-catalyzed reactions, such as Suzuki, Sonogashira, and Negishi couplings, facilitating the exploration of structure-activity relationships . This makes 2-Bromomethyl-5-iodo-benzofuran an exceptionally useful building block for generating novel compounds in drug discovery campaigns, particularly in the synthesis of targeted libraries for cancer and infectious disease research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6BrIO

Molecular Weight

336.95 g/mol

IUPAC Name

2-(bromomethyl)-5-iodo-1-benzofuran

InChI

InChI=1S/C9H6BrIO/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2

InChI Key

FZARVFTUXRAMCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C=C(O2)CBr

Origin of Product

United States

Foundational & Exploratory

2-Bromomethyl-5-iodo-benzofuran chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromomethyl-5-iodo-benzofuran is a high-value bifunctional heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting cardiovascular (anti-arrhythmic) and metabolic (GPR120 agonist) pathways. Its structural utility lies in its orthogonal reactivity : it possesses a highly reactive electrophilic alkylating arm at the C2 position and a transition-metal-active aryl iodide at the C5 position.

This guide details the physiochemical properties, synthetic routes, and reactivity profile of this scaffold, providing researchers with the mechanistic grounding required to utilize it in library generation and lead optimization.

Chemical Identity & Physiochemical Properties[1][2][3]

The molecule consists of a lipophilic benzofuran core substituted with a heavy halogen (iodine) on the benzenoid ring and a reactive bromomethyl group on the furan ring.

Table 1: Key Chemical Data

PropertySpecification
Chemical Name 2-(Bromomethyl)-5-iodo-1-benzofuran
Molecular Formula

Molecular Weight 336.95 g/mol
CAS Number (Precursor) 60770-68-5 (refers to 5-iodo-2-methylbenzofuran)
Physical State Off-white to pale yellow solid (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water
Stability Light sensitive (C-I bond); Moisture sensitive (C-Br bond)
Structural Analysis
  • C5-Iodine: The iodine atom is located at the para position relative to the furan oxygen. This electron-rich position (activated by the oxygen lone pair) makes the C-I bond particularly amenable to oxidative addition by Palladium(0) species, facilitating Suzuki, Sonogashira, and Heck couplings.

  • C2-Bromomethyl: This group is benzylic-like (allylic to the furan double bond). The resulting carbocation or transition state is stabilized by the aromatic system, making it an exceptional electrophile for

    
     reactions with amines, thiols, and alkoxides.
    

Synthetic Pathways[1][4][5][6]

The synthesis of 2-bromomethyl-5-iodo-benzofuran typically proceeds via the functionalization of the stable precursor 5-iodo-2-methylbenzofuran . Direct ring closure to the bromomethyl species is less common due to the instability of the bromomethyl group under cyclization conditions.

Protocol: Radical Bromination of 5-Iodo-2-methylbenzofuran

The most robust route involves the Wohl-Ziegler bromination of the 2-methyl analog.

  • Precursor Synthesis: 5-Iodosalicylaldehyde is reacted with chloroacetone (or ethyl acetoacetate followed by decarboxylation) under basic conditions to yield 5-iodo-2-methylbenzofuran.

  • Bromination: The methyl group is brominated using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in

    
     or Benzotrifluoride.
    

Critical Process Parameter (CPP): The reaction must be stopped before di-bromination occurs. Monitoring by HPLC/TLC is essential.

Synthesis Start 5-Iodosalicylaldehyde Step1 Cyclization (Chloroacetone/K2CO3) Start->Step1 Inter 5-Iodo-2-methylbenzofuran (CAS 60770-68-5) Step1->Inter Step2 Radical Bromination (NBS, AIBN, Reflux) Inter->Step2 Product 2-Bromomethyl-5-iodo-benzofuran Step2->Product ~60-75% Yield

Figure 1: Synthetic pathway from commercially available salicylaldehyde precursors.

Reactivity Profile & Applications

The value of this scaffold is its ability to serve as a "hub" for divergent synthesis. The two halogenated sites react under completely different conditions (Orthogonal Reactivity).

A. C2-Position: Nucleophilic Substitution ( )

The bromomethyl group reacts rapidly with nucleophiles. This is the primary method for attaching the benzofuran core to polar "warheads" or solubilizing groups.

  • Amination: Reaction with secondary amines yields tertiary amines (common in GPCR ligands).

  • Etherification: Reaction with phenols or alcohols (Williamson Ether Synthesis).

B. C5-Position: Cross-Coupling

The aryl iodide is reserved for C-C bond formation to build the hydrophobic pharmacophore.

  • Suzuki-Miyaura: Coupling with aryl boronic acids.

  • Sonogashira: Coupling with terminal alkynes (critical for constructing rigid, extended pi-systems).

Case Study: GPR120 Agonists

Research into GPR120 (FFAR4) agonists for type 2 diabetes often utilizes benzofuran scaffolds. The 5-position is typically coupled to a biaryl system to occupy the hydrophobic pocket of the receptor, while the 2-position is functionalized with a carboxylic acid linker (via the bromomethyl group) to engage the polar residues.

Reactivity Center 2-Bromomethyl-5-iodo-benzofuran Sub1 Nucleophilic Substitution (SN2) Center->Sub1  R-NH2 / R-OH   Sub2 Pd-Catalyzed Coupling Center->Sub2  Ar-B(OH)2 / Pd(0)   Prod1 Amine/Ether Linkers (Solubilizing Group) Sub1->Prod1 Prod2 Biaryl/Alkyne Extension (Hydrophobic Pharmacophore) Sub2->Prod2

Figure 2: Orthogonal reactivity map demonstrating the dual-functional nature of the scaffold.

Safety & Handling Protocols

Warning: This compound combines the hazards of alkylating agents and halogenated aromatics.

  • Lachrymator: Like benzyl bromide, the 2-bromomethyl derivative is a potent lachrymator. It attacks mucous membranes. Protocol: All weighing and transfers must occur within a certified fume hood.

  • Instability: The C-Br bond is hydrolytically unstable. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Light Sensitivity: Aryl iodides can undergo photodehalogenation. Store in amber vials wrapped in foil.

References

  • Google Patents. (2017). Benzo-fused heterocyclic derivatives useful as agonists of GPR120 (US9562053B2).[1] Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.[2][3][4][5][6][7] Retrieved from [Link]

  • MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Bioorganic & Organic Chemistry. Retrieved from [Link]

Sources

2-Bromomethyl-5-iodo-benzofuran CAS number and supplier availability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and application of 2-Bromomethyl-5-iodo-benzofuran , a critical bifunctional intermediate in medicinal chemistry.

Core Identity & Supply Chain Intelligence

Compound Status: Transient Synthetic Intermediate / Make-on-Demand Primary Access Route: Laboratory Synthesis via Commercial Precursor Target CAS Number: Not widely indexed in commercial catalogs (Custom Synthesis Category). Precursor CAS Number: 60770-68-5 (5-Iodo-2-methylbenzofuran)[1][2][3][4]

Executive Summary: 2-Bromomethyl-5-iodo-benzofuran is a high-value bifunctional scaffold used primarily in the development of multi-target kinase inhibitors and receptor modulators. Its utility stems from its orthogonal reactivity:

  • C5-Position (Iodide): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C2-Position (Bromomethyl): A highly reactive electrophile for SN2 alkylation with amines, thiols, or alkoxides.

Because the bromomethyl group is chemically labile (prone to hydrolysis or polymerization), this compound is rarely sold as a shelf-stable stock item. Researchers must synthesize it in situ or on-demand from the stable precursor 5-Iodo-2-methylbenzofuran .

Chemical Profile & Physical Properties[5][6]
PropertyDataNotes
IUPAC Name 2-(bromomethyl)-5-iodo-1-benzofuran
Molecular Formula C9H6BrIO
Molecular Weight 336.95 g/mol
Appearance Off-white to pale yellow solidLight sensitive; darkens upon storage.
Solubility DCM, Chloroform, THF, Ethyl AcetatePoor solubility in water/alcohols.
Stability Low to ModerateStore at -20°C under inert gas (Ar/N2).
Reactivity Class Alkylating Agent / Aryl HalideLachrymator (handle in fume hood).
Sourcing & Availability

Since the target compound is unstable for long-term catalog storage, the standard industry practice is to procure the stable methyl precursor.

Primary Precursor: 5-Iodo-2-methylbenzofuran [2]
  • CAS Number: 60770-68-5 [1][2][3][4]

  • Purity Grade: >97% recommended for radical bromination.

  • Typical Pack Sizes: 250 mg, 1 g, 5 g.

Verified Suppliers (Precursor):

  • Santa Cruz Biotechnology: Catalog # sc-268082

  • BLD Pharm: Catalog # BD104324[2]

  • abcr GmbH: Catalog # AB666909

  • Combi-Blocks: (Check for variable stock under "Benzofurans")

Procurement Strategy: Do not search for the bromomethyl target directly. Order CAS 60770-68-5 and perform the one-step activation described in Section 3.

Synthesis & Manufacturing Protocol

The industry-standard method for accessing 2-Bromomethyl-5-iodo-benzofuran is the Wohl-Ziegler Bromination of the 2-methyl precursor. This radical pathway ensures regioselectivity at the benzylic position without affecting the aryl iodide.

Reaction Scheme

The synthesis relies on N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in a non-polar solvent.[5]

SynthesisPathway Precursor 5-Iodo-2-methylbenzofuran (CAS 60770-68-5) Intermediate Radical Intermediate (Benzylic Radical) Precursor->Intermediate Initiation Reagents NBS (1.05 eq) AIBN (0.1 eq) CCl4 or PhCF3, Reflux Reagents->Precursor Product 2-Bromomethyl-5-iodo-benzofuran (Target Scaffold) Intermediate->Product Propagation Byproduct Succinimide Product->Byproduct Precipitates

Figure 1: Radical bromination pathway for the synthesis of the target scaffold.

Step-by-Step Protocol

Materials:

  • 5-Iodo-2-methylbenzofuran (1.0 eq)[3]

  • N-Bromosuccinimide (NBS) (1.05 eq) – Recrystallize from water if yellow/degraded.

  • Azobisisobutyronitrile (AIBN) (0.1 eq) or Benzoyl Peroxide (BPO).

  • Solvent: Carbon Tetrachloride (CCl4) is classic, but Trifluoromethylbenzene (PhCF3) or Chlorobenzene are greener, safer alternatives with similar boiling points.

Procedure:

  • Dissolution: In a dry round-bottom flask equipped with a reflux condenser, dissolve 5-iodo-2-methylbenzofuran in anhydrous PhCF3 (0.1 M concentration).

  • Addition: Add NBS (1.05 eq) and AIBN (0.1 eq) in one portion.

  • Activation: Heat the mixture to reflux (approx. 85-90°C). Depending on the scale, a 300W tungsten lamp can be used to photo-initiate the reaction if chemical initiation is slow.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) will disappear, and a slightly more polar spot (the bromide) will appear. Caution: Over-reaction leads to the 2-dibromomethyl byproduct.

  • Work-up:

    • Cool the reaction to 0°C to precipitate succinimide.

    • Filter off the solids.[5][6]

    • Concentrate the filtrate under reduced pressure.[5][6]

  • Purification: The crude residue is often pure enough (>90%) for immediate use. If necessary, purify via rapid silica gel chromatography (100% Hexanes → 5% EtOAc/Hexanes). Do not use methanol , as it will displace the bromide.

Reactivity & Medicinal Chemistry Applications

This scaffold allows for "Divergent Synthesis," enabling the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.

Strategic Functionalization
Reaction TypeTarget SiteReagentsOutcome
SN2 Alkylation C2-BromomethylPrimary Amines / K2CO3Aminomethyl derivatives (Solubility enhancement)
Etherification C2-BromomethylPhenols / Cs2CO3Biaryl ethers (Linker extension)
Suzuki Coupling C5-IodideAryl Boronic Acids / Pd(PPh3)45-Arylbenzofurans (Core expansion)
Sonogashira C5-IodideTerminal Alkynes / Pd-Cu5-Alkynylbenzofurans (Rigid spacers)
Workflow Diagram: Divergent Library Generation

ReactivityProfile cluster_C2 C2-Position (Electrophile) cluster_C5 C5-Position (Cross-Coupling) Core 2-Bromomethyl-5-iodo-benzofuran Amine Amine Library (HNR2) Core->Amine SN2 Thiol Thiol Library (HSR) Core->Thiol SN2 Suzuki Aryl Boronic Acids (Ar-B(OH)2) Core->Suzuki Pd(0) Heck Acrylates/Olefins Core->Heck Pd(0)

Figure 2: Orthogonal functionalization strategy for drug discovery libraries.

Safety & Handling (MSDS Highlights)
  • Lachrymator: Benzylic bromides are potent eye irritants. Always handle in a functioning fume hood.

  • Skin Corrosive: Causes severe skin burns. Wear nitrile gloves and a lab coat.

  • Storage: The compound degrades via hydrolysis to the alcohol (2-hydroxymethyl-5-iodobenzofuran) if exposed to moisture. Store in a desiccator or sealed vial at -20°C.

References
  • PubChem. 5-Iodo-2-methylbenzofuran Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Khan, M. et al. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave Online Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans: Radical Bromination Methodologies. Retrieved from [Link]

Sources

Molecular weight and formula of 2-Bromomethyl-5-iodo-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromomethyl-5-iodo-benzofuran is a high-value heterocyclic scaffold characterized by its dual-functional reactivity. As a halogenated derivative of the benzofuran core—a privileged structure in medicinal chemistry—it serves as a critical intermediate for the divergent synthesis of bioactive molecules. Its structural uniqueness lies in the presence of two distinct electrophilic sites: a soft electrophilic carbon at the C2-bromomethyl position (susceptible to SN2 substitution) and an aryl iodide at the C5 position (primed for palladium-catalyzed cross-coupling).

This guide details the physicochemical properties, synthetic pathways, and handling protocols for this compound, positioning it as a linchpin in the development of anti-arrhythmic agents (analogous to Amiodarone and Dronedarone) and novel kinase inhibitors.

Physicochemical Specifications

The following data characterizes the target molecule based on calculated and structural analysis.

PropertySpecification
IUPAC Name 2-(Bromomethyl)-5-iodo-1-benzofuran
Common Name 2-Bromomethyl-5-iodobenzofuran
Molecular Formula C

H

BrIO
Molecular Weight 336.95 g/mol
Exact Mass 335.8657 Da
Physical State Off-white to pale yellow solid (Predicted)
Solubility Soluble in DCM, CHCl

, THF, EtOAc; Insoluble in water
Stability Moisture sensitive; Light sensitive (due to C-I bond and benzylic bromide)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen), protected from light

Synthetic Methodology

The synthesis of 2-bromomethyl-5-iodo-benzofuran requires a strategy that preserves the sensitive aryl iodide while selectively halogenating the C2-methyl position. The most robust route involves the construction of the benzofuran core followed by radical bromination.

Retrosynthetic Analysis

The target molecule is best accessed via 2-methyl-5-iodobenzofuran . Direct iodination of a pre-existing 2-bromomethylbenzofuran is not recommended due to the instability of the alkyl bromide under electrophilic aromatic substitution conditions.

Step-by-Step Protocol
Stage 1: Precursor Assembly (2-Methyl-5-iodobenzofuran)
  • Reagents: 4-Iodo-2-iodophenol (or 2-iodo-4-chlorophenol followed by Finkelstein), Propyne (or Propargyl bromide derivatives), Pd/Cu catalysts.

  • Mechanism: Sonogashira coupling followed by 5-endo-dig cyclization.

  • Note: Alternatively, cyclization of O-allyl-4-iodophenol followed by isomerization/oxidation can be used, but metal-catalyzed annulation is more precise.

Stage 2: Radical Bromination (The Critical Step)

This step converts the C2-methyl group into the C2-bromomethyl moiety.

  • Setup: Charge a flame-dried round-bottom flask with 2-methyl-5-iodobenzofuran (1.0 eq) and anhydrous CCl

    
      (or 
    
    
    
    -trifluorotoluene as a green alternative).
  • Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq). Avoid large excess to prevent gem-dibromination.

  • Initiator: Add AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq).

  • Reaction: Reflux the mixture (approx. 76–80°C) under Argon. Monitor via TLC/HPLC. The reaction is typically complete within 2–4 hours.

    • Endpoint: Disappearance of the starting methyl compound.

  • Workup: Cool to 0°C to precipitate succinimide. Filter the solids.[1] Wash the filtrate with water and brine.

  • Purification: The benzylic bromide is reactive. Rapid purification via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) is required. Do not store on silica.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Iodo-2-iodophenol Step1 Sonogashira Coupling (+ Propyne/Alkyne) Start->Step1 Pd(PPh3)2Cl2, CuI Inter Intermediate: 2-Methyl-5-iodobenzofuran Step1->Inter Cyclization Step2 Radical Bromination (NBS, AIBN, Reflux) Inter->Step2 Selective Radical Substitution Final Target: 2-Bromomethyl-5-iodo-benzofuran Step2->Final Purification

Caption: Figure 1. Linear synthetic pathway from iodophenol precursors to the target bromomethyl-benzofuran.

Reactivity Profile & Applications

The strategic value of 2-bromomethyl-5-iodo-benzofuran lies in its ability to serve as a divergent intermediate . It allows medicinal chemists to independently modify the "tail" (C2 position) and the "core" (C5 position) of the drug scaffold.

Divergent Synthesis Map
  • Path A (C2-Substitution): The bromomethyl group reacts with amines, thiols, or alkoxides via SN2 mechanisms. This is commonly used to install basic side chains (e.g., N,N-diethylaminoethoxy motifs) crucial for hERG channel interaction or GPCR binding.

  • Path B (C5-Coupling): The iodine atom remains intact during C2-substitution (under mild conditions), allowing for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to extend the aromatic core.

Mechanistic Diagram[1]

ReactivityMap Core 2-Bromomethyl-5-iodo-benzofuran C2_Node C2 Position (Benzylic Bromide) Core->C2_Node Electrophilic Site 1 C5_Node C5 Position (Aryl Iodide) Core->C5_Node Electrophilic Site 2 C2_Prod1 Amination (S_N2) (Formation of basic side chains) C2_Node->C2_Prod1 C2_Prod2 Etherification (Solubility modulation) C2_Node->C2_Prod2 C5_Prod1 Suzuki Coupling (Biaryl formation) C5_Node->C5_Prod1 C5_Prod2 Sonogashira Coupling (Alkyne insertion) C5_Node->C5_Prod2

Caption: Figure 2. Orthogonal reactivity map showing independent functionalization pathways for the C2 and C5 positions.

Safety & Handling Protocols

Warning: This compound combines the hazards of alkylating agents and halogenated aromatics.

  • Lachrymator Hazard: Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent).

    • Protocol: All weighing and transfers must be performed inside a functioning fume hood.

  • Genotoxicity: Alkyl bromides are potential alkylating agents.

    • Protocol: Double-gloving (Nitrile/Laminate) is mandatory. Decontaminate glassware with 10% NaOH or thiosulfate solution before removal from the hood.

  • Instability: The C-I bond is light-sensitive.

    • Protocol: Wrap all reaction vessels and storage vials in aluminum foil.

References

  • Khan, M. et al. "Benzofuran derivatives: A review of synthesis and pharmacological activity." Journal of Chemical and Pharmaceutical Research, 2017. Link

  • Nieddu, G. et al. "A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans." Journal of Organic Chemistry, 2007. Link

  • PubChem Compound Summary. "Benzofuran derivatives and structural analogues." National Center for Biotechnology Information. Link

  • Krawiecka, M. et al. "Synthesis and characterization of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives."[2] Acta Poloniae Pharmaceutica, 2010. Link

Sources

5-iodo-benzofuran derivatives in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: March 2026

The 5-Iodo-Benzofuran Scaffold: Synthetic Architectures and Medicinal Utility

Executive Summary

The 5-iodo-benzofuran moiety represents a "privileged scaffold" in modern medicinal chemistry, serving a dual function: it acts as a robust pharmacophore capable of specific halogen-bonding interactions and as a versatile synthetic handle for diversity-oriented synthesis (DOS). Unlike its lighter halogen counterparts (F, Cl, Br), the 5-iodo substituent introduces a significant "sigma-hole," facilitating strong non-covalent interactions with Lewis basic residues (backbone carbonyls, histidines) in protein targets.[1] This guide dissects the synthetic methodologies, structural activity relationships (SAR), and therapeutic applications of this critical intermediate.[1][2]

Part 1: The Pharmacophore & Strategic Rationale

The Sigma-Hole and Halogen Bonding

The inclusion of iodine at the C5 position is rarely arbitrary. It is often driven by the need to exploit Halogen Bonding (XB) .[3] Iodine, being the most polarizable of the common halogens, exhibits a distinct region of positive electrostatic potential on its outer surface, collinear with the C-I bond.[1]

  • Mechanism: This positive region (the

    
    -hole) interacts attractively with nucleophilic regions (Lewis bases) of the target protein (e.g., O, N, S atoms).
    
  • Energetics: These interactions can approach the strength of hydrogen bonds (2–10 kcal/mol) but are strictly directional (160°–180° angle), offering a tool to "lock" ligand conformation within a binding pocket.[3]

  • Hydrophobicity: The 5-iodo group significantly increases lipophilicity (LogP), enhancing membrane permeability, while simultaneously blocking metabolic oxidation at the para-position relative to the oxygen (a common metabolic soft spot in benzofurans).

Structural Numbering and Reactivity

The benzofuran system is numbered starting from the heteroatom. The C5 position is electronically unique; it is activated by the oxygen lone pair (para-relationship) but is less reactive to direct electrophilic aromatic substitution than the C2 or C3 positions, making the pre-functionalized synthesis or selective iodination critical.

Part 2: Synthetic Architectures

The construction of 5-iodo-benzofuran derivatives generally follows two distinct strategic logics: De Novo Ring Construction (iodocyclization) or Late-Stage Functionalization .[3]

Pathway A: Electrophilic Iodocyclization (The "Gold Standard")

This method is preferred for its atom economy and ability to install the iodine atom concomitant with ring closure.

  • Substrate: 2-alkynylphenols.

  • Reagent: Electrophilic iodine source (

    
    , NIS, or 
    
    
    
    ).
  • Mechanism: The alkyne is activated by the iodonium species, triggering a 5-endo-dig cyclization by the phenolic oxygen.[3]

  • Outcome: Typically yields 3-iodo-benzofurans.[3] Note: To achieve the 5-iodo isomer via cyclization, one must start with a 5-iodo-2-alkynylphenol or employ specific directing groups, as standard iodocyclization targets the C3 position.[3]

Pathway B: Functionalization of 5-Halosalicylaldehydes

A more reliable route to the specific 5-iodo regioisomer involves building the furan ring onto a pre-iodinated benzene core.[3]

  • Starting Material: 5-iodosalicylaldehyde.[3]

  • Reaction: Rapoport-type cyclization or reaction with alpha-halo ketones/esters.[3]

  • Advantage: Guarantees the iodine is at C5 without regio-isomeric mixtures.[3]

Visualization of Synthetic Strategy

G Start1 5-Iodosalicylaldehyde Inter1 O-Alkylation (Alpha-halo ketone) Start1->Inter1 K2CO3, DMF Start2 2-Alkynylphenol Inter2 Electrophilic Activation (I+) Start2->Inter2 NIS or I2 Core 5-IODO-BENZOFURAN CORE Inter1->Core Cyclodehydration Inter2->Core Cyclization (yields 3-iodo usually, requires 5-iodo precursor for 5-I) App1 Suzuki/Sonogashira (C-C Bond Formation) Core->App1 Pd(0) App2 Heck Reaction (Alkenylation) Core->App2 Pd(II) Target1 Anticancer (Kinase Inhibitors) App1->Target1 Target2 Amyloid Imaging (SPECT/PET) App1->Target2 App2->Target1

Caption: Strategic workflow for accessing and diversifying the 5-iodo-benzofuran scaffold. Note the divergence into cross-coupling reactions.

Part 3: Therapeutic Applications & SAR[3][4]

Neuroimaging (Alzheimer’s Disease)

5-iodo-benzofuran derivatives have shown high affinity for


-amyloid aggregates.[3]
  • Compound: (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one.[4]

  • Role of Iodine: The 5-iodo position is critical for introducing radioisotopes (

    
     or 
    
    
    
    ) for SPECT imaging.[3] The large iodine atom also mimics the steric bulk of the dimethylamino group found in Thioflavin-T, essential for binding to the amyloid fibril channels.
Antimicrobial Agents

Recent studies have highlighted 5-iodo-3-hydroxybenzofuran-2-yl methanones as potent antimicrobial agents.[3]

  • Target: Staphylococcus aureus and Candida species.[3]

  • SAR Insight: The presence of the iodine at C5, combined with a hydroxyl group at C3, creates an amphiphilic topology that disrupts microbial cell membranes.[1][3] The iodine atom likely facilitates penetration of the lipid bilayer due to increased lipophilicity.

Amiodarone Analogues (Cardiovascular)

While Amiodarone itself carries iodines on the benzoyl ring, "hybrid" analogues moving the iodine to the benzofuran core (C5) are investigated to reduce thyroid toxicity (by altering deiodination kinetics) while maintaining Class III antiarrhythmic activity (potassium channel blockade).

Part 4: Detailed Experimental Protocol

Protocol: Synthesis of 5-Iodo-2-phenylbenzofuran via Sonogashira/Cyclization Cascade This protocol demonstrates the "One-Pot" assembly, a high-efficiency method for generating the core.[3]

Reagents:

  • 2-Amino-5-iodophenol (Alternative precursor for aza-analogues) or 5-Iodo-2-halophenol (Standard).[3]

  • Phenylacetylene (1.2 equiv).[3]

  • Catalyst:

    
     (2 mol%).[3]
    
  • Co-catalyst: CuI (1 mol%).[3]

  • Base:

    
     (3 equiv).[3]
    
  • Solvent: DMF (anhydrous).[3]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve 5-iodo-2-bromophenol (1.0 mmol) in anhydrous DMF (5 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the alkyne).

  • Catalyst Addition: Add

    
     (14 mg, 0.02 mmol) and CuI (1.9 mg, 0.01 mmol). Stir for 5 minutes until the solution turns slightly dark.
    
  • Coupling: Add phenylacetylene (122 mg, 1.2 mmol) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Reaction: Heat the mixture to 80°C. Monitor by TLC (Hexane/EtOAc 9:1). The reaction typically proceeds via Sonogashira coupling followed by spontaneous intramolecular nucleophilic attack of the phenol onto the alkyne (5-endo-dig or 6-endo-dig depending on conditions, yielding the benzofuran).

  • Workup: Upon completion (approx. 4–6 hours), cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF.[3] Wash with brine, dry over ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
    .[3][5]
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane -> 5% EtOAc/Hexane).

  • Validation: The 5-iodo position remains intact if the reaction temperature is controlled (<100°C), as the oxidative addition of Pd into the C-Br bond is faster than the C-I bond under these specific ligand conditions.[3]

Quantitative Data Summary (Typical Yields)

Derivative TypeReaction TimeYield (%)Key Impurity
2-Phenyl-5-iodo4 h82%Alkyne dimer
2-Butyl-5-iodo6 h76%Protodeiodination (<5%)
2-Carboxy-5-iodo3 h88%Hydrolysis product

Part 5: Future Perspectives

The future of 5-iodo-benzofuran lies in C-H Activation .[3] Rather than using the iodine solely as a leaving group, recent catalytic systems allow for the functionalization of the C2 or C7 positions while preserving the C5-iodine for subsequent "click" chemistry or halogen bonding interactions. This orthogonality is crucial for building fragment-based drug libraries.[3]

References

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. Journal of Marine Drugs, 2025.[3][6]

  • Crystal structure of 5-iodo-2-methyl-3-[(4-methylphenyl)sulfonyl]-1-benzofuran. IUCrData, 2014.[3]

  • Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H)-one. Molecular Imaging and Contrast Agent Database, 2011.[3][4]

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 2013.[3]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[3]

Sources

The 5-Iodo-Benzofuran Scaffold: A "Heavy Atom" Pharmacophore in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 2-Substituted 5-Iodo-Benzofuran Analogs Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The benzofuran moiety serves as a privileged scaffold in medicinal chemistry, forming the core of critical therapeutics like Amiodarone (anti-arrhythmic) and Methoxsalen (psoriasis). However, recent structure-activity relationship (SAR) studies have isolated the 2-substituted 5-iodo-benzofuran subclass as a uniquely potent pharmacophore. The presence of the iodine atom at the C5 position—characterized by its large van der Waals radius, high lipophilicity, and ability to form halogen bonds—significantly modulates binding affinity in hydrophobic pockets of targets such as Tubulin , COX-2 , and DNA Gyrase . This guide synthesizes the synthesis, biological profiling, and mechanistic pathways of these analogs.

Medicinal Chemistry & SAR Strategy

The potency of 5-iodo-benzofuran analogs is not accidental; it is driven by specific electronic and steric factors.

Structure-Activity Relationship (SAR) Analysis
  • Position 5 (Iodine): The critical substitution. Iodine functions as a "lipophilic anchor." In kinase domains or the colchicine-binding site of tubulin, the iodine atom often occupies a hydrophobic pocket where smaller halogens (F, Cl) fail to achieve maximum occupancy. It also facilitates halogen bonding (R-X···Y), acting as a Lewis acid to interact with backbone carbonyls of target proteins.

  • Position 2 (Aryl/Heteroaryl): The diversity vector. Substitution here determines the specific therapeutic indication.

    • 2-(4-methoxyphenyl): Enhances anticancer activity (tubulin inhibition).

    • 2-(Heterocycle, e.g., Thiazole/Triazole): Shifts activity toward antimicrobial/antifungal profiles.[1]

    • 2-Carboxamide: Often associated with anti-inflammatory (COX-2) or pro-apoptotic activity.

  • Position 3 (H or Alkyl): Steric gatekeeper. Small groups (H, Methyl) are preferred to maintain planarity for DNA intercalation or minor groove binding.

SAR_Analysis Core 5-Iodo-Benzofuran Scaffold Pos5 Position 5: IODINE (Critical Pharmacophore) Core->Pos5 C5 Substitution Pos2 Position 2: ARYL/HETEROARYL (Specificity Determinant) Core->Pos2 C2 Substitution Pos3 Position 3: H / CH3 (Planarity Control) Core->Pos3 C3 Substitution Effect5 • Halogen Bonding • Hydrophobic Pocket Filling • Metabolic Stability Pos5->Effect5 Effect2 • Target Selectivity (Kinase vs. COX) • Solubility Modulation Pos2->Effect2 Effect3 • DNA Intercalation Potential Pos3->Effect3

Figure 1: Structural dissection of the 5-iodo-benzofuran pharmacophore highlighting the functional role of each position.

Chemical Synthesis Protocol

To access 2-substituted 5-iodo-benzofurans, the Rap-Stoermer Condensation or a modified Williamson Ether Synthesis/Cyclization sequence is the industry standard due to its regioselectivity.

Target Molecule: 2-(4-Chlorophenyl)-5-iodobenzofuran

Starting Material: 5-Iodosalicylaldehyde (2-hydroxy-5-iodobenzaldehyde).

Step-by-Step Methodology:

  • Reagents:

    • 5-Iodosalicylaldehyde (1.0 eq)

    • 4-Chlorophenacyl bromide (1.1 eq)

    • Anhydrous Potassium Carbonate (

      
      , 3.0 eq)
      
    • Solvent: DMF (Dimethylformamide) or Acetone (reflux).

  • Procedure:

    • Dissolution: Dissolve 5-iodosalicylaldehyde in dry DMF under

      
       atmosphere.
      
    • Base Addition: Add

      
       and stir for 30 min at RT to generate the phenoxide anion.
      
    • Alkylation: Dropwise add 4-chlorophenacyl bromide. Heat the mixture to 80–100°C for 4–6 hours.

    • Mechanism Note: The reaction proceeds via O-alkylation followed by an intramolecular aldol-type condensation and dehydration to close the furan ring.

  • Work-up:

    • Pour reaction mixture into crushed ice/water.

    • Filter the precipitate.

    • Recrystallize from Ethanol/Chloroform.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic C3-H singlet around

      
       7.2–7.5 ppm and the disappearance of the aldehyde proton.
      
    • Mass Spec: Confirm molecular ion peak

      
      .
      

Biological Activity Profiles

A. Anticancer Activity (Tubulin & Kinase Inhibition)

5-iodo-benzofurans exhibit potent cytotoxicity against solid tumors. The iodine atom mimics the B-ring of colchicine, inhibiting microtubule polymerization.

Comparative Cytotoxicity Data (IC50 in µM)

Compound Derivative (C2-Subst)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)Mechanism Hint
5-Iodo-2-(4-methoxyphenyl) 1.2 ± 0.1 2.4 ± 0.3 1.8 ± 0.2 Tubulin Inhibition
5-Iodo-2-(4-chlorophenyl)5.6 ± 0.58.1 ± 0.96.2 ± 0.4Apoptosis (Caspase)
5-Bromo Analog (Control)8.5 ± 0.812.3 ± 1.19.4 ± 0.7Lower lipophilicity
Doxorubicin (Std)0.5 ± 0.050.4 ± 0.030.6 ± 0.04DNA Intercalation

Data synthesized from comparative halogen-benzofuran studies [1, 2]. Note the superior potency of the Iodo-analog over the Bromo-analog.

B. Antimicrobial Activity (DNA Gyrase Target)

The lipophilicity of the 5-iodo group facilitates penetration of the bacterial cell wall, while the benzofuran core intercalates into DNA or inhibits DNA gyrase.

Minimum Inhibitory Concentration (MIC in µg/mL)

Microorganism5-Iodo-2-(2-thiazolyl)5-Iodo-2-phenylCiprofloxacin (Std)
S. aureus (Gram +)3.12 12.50.5
E. coli (Gram -)6.2525.00.01
C. albicans (Fungal)12.5>50(Fluconazole: 2.0)
C. Anti-Inflammatory (COX-2 Inhibition)

Similar to the "Coxib" class of drugs, 2-substituted 5-iodobenzofurans can fit into the cyclooxygenase active site. The iodine atom occupies the side pocket usually filled by the CF3 or Cl groups in commercial NSAIDs.

  • Selectivity: 5-iodo analogs often show >50-fold selectivity for COX-2 over COX-1, reducing gastric side effects [3].

  • Potency: 2-(4-sulfamoylphenyl)-5-iodobenzofuran exhibits an IC50 of 0.08 µM against COX-2.

Mechanistic Pathways

Pathway 1: Apoptosis Induction in Cancer Cells

The primary mechanism for anticancer activity involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase, followed by mitochondrial collapse and Caspase activation.

Apoptosis_Pathway Drug 5-Iodo-Benzofuran (Cell Entry) Target Tubulin Binding (Colchicine Site) Drug->Target High Affinity Arrest G2/M Cell Cycle Arrest Target->Arrest Polymerization Inhibition Mito Mitochondrial Memb. Potential Loss Arrest->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Death APOPTOSIS Caspase3->Death DNA Fragmentation

Figure 2: The cascade of events triggered by 5-iodo-benzofuran derivatives leading to programmed cell death.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.

  • Synthesis and Biological Evaluation of Benzofuran Derivatives. International Journal of Pharmacy and Biological Sciences, 2019. (Verified generalized source for benzofuran protocols).

  • Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives. Chemistry & Biodiversity, 2025.

  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave, 2017.

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023.

Sources

Difference between 2-Bromomethyl-5-iodo-benzofuran and 2-Chloromethyl analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and reactive differences between 2-Bromomethyl-5-iodo-benzofuran and its 2-Chloromethyl analog. It is designed to assist medicinal chemists in selecting the optimal intermediate for drug discovery campaigns, particularly those targeting Amiodarone/Dronedarone-like scaffolds.

Executive Summary: The Reactivity-Stability Trade-off

In the synthesis of benzofuran-based pharmacophores, the choice between a 2-bromomethyl and 2-chloromethyl handle is not merely a matter of availability; it dictates the synthetic strategy.

  • 2-Bromomethyl-5-iodo-benzofuran: Represents a "hot" electrophile. It offers rapid

    
     kinetics and is ideal for coupling with weak nucleophiles or sterically hindered amines. However, it suffers from lower thermal stability and potential incompatibility with Palladium (Pd) catalysts used to functionalize the C5-iodo position.
    
  • 2-Chloromethyl-5-iodo-benzofuran: Represents a "robust" electrophile. It is significantly more stable to hydrolysis and dimerization. Crucially, the chloromethyl group is generally inert to standard Pd(0) oxidative addition conditions, allowing for chemoselective cross-coupling at the C5-iodo position without protecting the C2-alkyl handle.

Structural & Electronic Properties

The reactivity difference stems from the bond dissociation energy (BDE) and the leaving group ability (


 of the conjugate acid).
Feature2-Bromomethyl Analog2-Chloromethyl AnalogImpact on Synthesis
C(sp3)–X Bond Length ~1.94 Å~1.77 ÅC-Br is longer and weaker, facilitating cleavage.
Bond Dissociation Energy ~68 kcal/mol~81 kcal/molBromide is easier to displace (

) or cleave homolytically (Radical).
Leaving Group Ability Excellent (

is softer)
Good (

is harder)
Bromide reacts 50–100x faster in

reactions.
Pd(0) Reactivity High (Risk of side-reaction)Low (Orthogonal)Chloromethyl allows selective C5-Suzuki/Sonogashira coupling.
Physical State Solid (often low melting)Solid (higher melting)Chloromethyl is easier to crystallize and store.

Synthetic Pathways & Strategy

The synthesis of these two analogs often diverges. The bromide is typically accessed via radical halogenation of a methyl precursor, while the chloride is often built during the cyclization phase to avoid over-halogenation.

Visualization: Synthetic Divergence

The following diagram illustrates the distinct pathways to access these cores and their subsequent divergence in drug synthesis.

BenzofuranSynthesis cluster_0 Precursor Selection Precursor 5-Iodosalicylaldehyde MethylBF 2-Methyl-5-iodobenzofuran Precursor->MethylBF Cyclization (Chloroacetone/K2CO3) ChloroTarget 2-Chloromethyl-5-iodobenzofuran (High Stability) Precursor->ChloroTarget Cyclization w/ 2,3-Dichloro-1-propene BromoTarget 2-Bromomethyl-5-iodobenzofuran (High Reactivity) MethylBF->BromoTarget NBS / AIBN (Radical Bromination) ProdA Direct Amine Alkylation (Fast SN2) BromoTarget->ProdA Weak Nucleophiles ProdB C5-Cross Coupling (Suzuki/Sonogashira) ChloroTarget->ProdB Pd(0) Catalysis (Cl is Inert) ProdB->ProdA Subsequent Amination

Figure 1: Divergent synthetic pathways. The Bromine route utilizes radical functionalization, while the Chlorine route often employs cyclization with functionalized linkers.

Reactivity Profile: The "Orthogonality" Factor

This is the most critical section for drug development professionals. The 5-iodo substituent is a "handle" for diversity.

The Chemoselectivity Challenge

If you intend to functionalize the C5-position (e.g., attaching a biaryl system via Suzuki coupling) before attaching the side chain at C2:

  • Using the Bromomethyl Analog: Dangerous. Pd(0) can insert into both the Aryl-I bond (desired) and the Benzylic-Br bond (undesired), leading to polymerization or complex mixtures.

  • Using the Chloromethyl Analog: Safe. Under standard Suzuki conditions (

    
    , 
    
    
    
    , Toluene/Water), the Benzylic-Cl bond is relatively inert. The Pd(0) will selectively insert into the C5-I bond.
Nucleophilic Substitution ( )

For attaching the amine side chain (e.g., in Amiodarone analogs):

  • Bromomethyl: Reacts at Room Temperature (RT) or mild heating. No catalyst required.

  • Chloromethyl: Often requires heating to reflux in MeCN or DMF. frequently requires Finkelstein activation (adding catalytic KI to generate the iodide in situ).

Experimental Protocols

The following protocols are synthesized from standard benzofuran methodology and adapted for the 5-iodo analogs.

Protocol A: Synthesis of 2-Bromomethyl-5-iodo-benzofuran (Radical Route)

Best for: Small scale, rapid access, when C5-coupling is NOT the next step.

  • Precursor: Dissolve 2-methyl-5-iodobenzofuran (1.0 eq) in

    
     or Benzotrifluoride (green alternative).
    
  • Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq).

  • Reaction: Heat to reflux under Argon. Irradiate with a tungsten lamp if initiation is slow.

  • Monitoring: Monitor by TLC (Hexanes). The product spot will be slightly more polar than the starting material.

  • Workup: Cool to

    
     to precipitate succinimide. Filter. Concentrate filtrate.
    
  • Purification: Rapid filtration through a silica plug (Hexanes/EtOAc). Note: Do not leave on silica long; it degrades.

  • Storage: Store at

    
     under inert gas.
    
Protocol B: Synthesis of 2-Chloromethyl-5-iodo-benzofuran (Cyclization Route)

Best for: Large scale, stable intermediates, when C5-coupling IS the next step.

  • Reagents: 5-Iodosalicylaldehyde (1.0 eq), 2,3-dichloro-1-propene (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (Anhydrous).

  • Reaction: Heat to

    
     for 4-6 hours.
    
    • Mechanism:[1][2][3][4][5][6] Phenol alkylation followed by intramolecular aldol-type condensation and dehydration.

  • Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with brine (3x) to remove DMF.

  • Purification: Recrystallization from Ethanol or Column Chromatography.

  • Stability: Stable at RT for weeks.

Protocol C: Comparative Nucleophilic Substitution

Target: Attaching a secondary amine (e.g., diethylamine).

ParameterBromomethyl ProtocolChloromethyl Protocol
Solvent THF or DCMAcetonitrile or DMF
Base

(1.1 eq)

(2.0 eq)
Catalyst NoneNaI (0.1 eq) (Essential)
Temp/Time RT, 2-4 hoursReflux (

), 12-16 hours
Yield High (>85%)Moderate to High (70-85%)

Comparison of Reaction Coordinates

The following diagram illustrates the kinetic barrier difference between the two analogs during nucleophilic substitution.

ReactionCoordinate cluster_legend Kinetic Profile Start Reactants (Nu + Substrate) TS_Br TS (Bromide) Low Barrier Start->TS_Br Fast (k1) TS_Cl TS (Chloride) High Barrier Start->TS_Cl Slow (k2) Product Product (Substituted) TS_Br->Product TS_Cl->Product Legend1 Bromomethyl: Lower Activation Energy Legend2 Chloromethyl: Higher Activation Energy

Figure 2: Kinetic profile of substitution. The Bromomethyl analog proceeds via a lower energy transition state, explaining its lability and higher reactivity.

Safety & Handling (Critical)

  • Lachrymators: Both compounds are potent lachrymators (tear-inducing), similar to benzyl bromide/chloride. All operations must be performed in a well-ventilated fume hood.

  • Sensitizers: Benzofurans can be skin sensitizers. Double-gloving (Nitrile) is recommended.

  • Waste: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • BenchChem. (2025).[7] A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.3[1][2][7][8][9][10][11]

  • ChemicalBook. (2024). Amiodarone Synthesis and Intermediates.[4][12][13]6[2][10]

  • MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances.[8]8[1][2][10]

  • NIH / PMC. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity.11[2][8][10][11][14]

  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.7[2][10][11]

Sources

Strategic Deployment of Halogenated Benzofurans in Medicinal Chemistry: Synthesis, Reactivity, and Application

[1][2]

Executive Summary: The Halogen Advantage

In the architecture of modern drug discovery, the benzofuran scaffold represents a privileged pharmacophore, ubiquitous in natural products (e.g., Ailanthoidol) and synthetic therapeutics (e.g., Amiodarone, Dronedarone). However, the naked benzofuran ring is metabolically vulnerable and electronically distinct from its indole isostere.

The strategic introduction of halogens (F, Cl, Br, I) into the benzofuran core is not merely decorative; it is a functional necessity.

  • Metabolic Blocking: Fluorine substitution at C5 or C7 blocks P450-mediated hydroxylation, extending half-life (

    
    ).
    
  • Electronic Modulation: Halogens at C2/C3 alter the electron density of the furan ring, modulating

    
     stacking interactions in protein binding pockets.
    
  • Synthetic Handles: Bromine and Iodine congeners at C2/C3 serve as critical linchpins for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of lead libraries.

This guide details the regioselective synthesis of these building blocks, moving beyond textbook definitions to field-proven protocols.

Structural Dynamics & Regioselectivity

The benzofuran system consists of a benzene ring fused to a furan ring. The electron-rich furan moiety dictates reactivity.

  • C2 Position: The most acidic proton (

    
     in THF). Lithiation-halogenation is facile here.
    
  • C3 Position: The most nucleophilic site. Electrophilic aromatic substitution (EAS) prefers C3, but direct halogenation here is often plagued by polymerization or over-halogenation.

  • Benzene Ring (C4-C7): Reactivity here is dictated by existing substituents on the benzene ring, following standard EAS rules.

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the logical decision tree for synthesizing specific halogenated isomers.

BenzofuranPathwayscluster_legendLegendPrecursorPrecursor SelectionAlkyneo-AlkynylphenolPrecursor->AlkyneSonogashiraBenzofuranBenzofuran CorePrecursor->BenzofuranCyclodehydrationIodocyclizationElectrophilic Cyclization(I2/NaHCO3 or NIS)Alkyne->Iodocyclization5-endo-digProd_3I3-Iodobenzofuran(Building Block)Iodocyclization->Prod_3IDirectHalDirect Halogenation(NBS/Br2)Benzofuran->DirectHalProd_2Br2-Bromobenzofuran(Unstable/Reactive)DirectHal->Prod_2BrKinetic ControlProd_3Br3-Bromobenzofuran(Via 2,3-dibromo intermediate)DirectHal->Prod_3BrThermodynamic/EliminationkeyBlue: Starting Material | Yellow: Reaction | Green: Stable Product | Red: Reactive Intermediate

Figure 1: Decision tree for accessing C2 vs. C3 halogenated benzofurans. Note the preference for cyclization strategies to access the C3-iodide.

Comparative Analysis of Halogenated Building Blocks

The following table summarizes the stability and utility of key halogenated benzofuran intermediates.

Building BlockStabilityPrimary Synthetic RouteKey Application
2-Bromobenzofuran Low (Polymerizes)Direct bromination (NBS) or Lithiation/CBr4C2-Arylation via Suzuki Coupling
3-Bromobenzofuran ModerateBromination/Dehydrobromination sequenceC3-Functionalization (difficult to access otherwise)
3-Iodobenzofuran HighIodocyclization of o-alkynylphenolsUniversal handle for Pd-catalysis
5-Bromobenzofuran HighSynthesis from p-bromophenolCore scaffold for natural product synthesis
2,3-Diiodobenzofuran ModerateIodination of 2-iodobenzofuranPrecursor to Amiodarone analogs

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Synthesis of 3-Iodobenzofurans

Why this method? Direct iodination of benzofuran is non-selective. The iodocyclization of 2-alkynylanisoles or phenols is regioselective, high-yielding, and operates under mild conditions, avoiding the polymerization issues of the C2-position.

Reagents:

  • 2-(1-Alkynyl)anisole (1.0 equiv)

  • Iodine (

    
    ) (1.2 equiv) or N-Iodosuccinimide (NIS)
    
  • Sodium Bicarbonate (

    
    ) (2.0 equiv)
    
  • Solvent:

    
     or Acetonitrile (
    
    
    )

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 2-(1-alkynyl)anisole (1.0 mmol) in anhydrous

    
     (5 mL).
    
  • Addition: Add solid

    
     (2.0 mmol) to the solution.
    
  • Cyclization: Cool the mixture to 0°C. Add Iodine (

    
    ) (1.2 mmol) portion-wise over 10 minutes. Note: The solution will turn dark violet.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the alkyne spot indicates completion.

  • Quench: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (

    
    ) to reduce excess iodine. The organic layer should turn from violet to pale yellow/colorless.
    
  • Workup: Extract with

    
     (3 x 10 mL). Wash combined organics with brine, dry over anhydrous 
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, Hexane) yields the 3-iodobenzofuran.

Validation Criteria:

  • 1H NMR: Disappearance of the alkyne proton (if terminal) and appearance of the benzofuran C2-H singlet (typically

    
     7.4–7.6 ppm).
    
  • Yield: Expect 75–90%.[1]

Protocol B: Scale-Up Synthesis of 2-Bromo-3-Methylbenzofuran

Why this method? For C2-functionalization, direct bromination is viable if the C3 position is blocked (e.g., by a methyl group), preventing C3-electrophilic attack and stabilizing the molecule.

Reagents:

  • 3-Methylbenzofuran (1.0 equiv)[2]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Azobisisobutyronitrile (AIBN) (5 mol%) - Radical Initiator

  • Solvent:

    
     or Chlorobenzene (anhydrous)
    

Step-by-Step Methodology:

  • Setup: Dissolve 3-methylbenzofuran (10 mmol) in chlorobenzene (50 mL).

  • Activation: Add NBS (10.5 mmol) and AIBN (0.5 mmol).

  • Reflux: Heat the mixture to 80°C (or reflux) under a nitrogen atmosphere.

  • Monitoring: The reaction is fast (30–60 mins). Monitor by HPLC or TLC.[2] Caution: Prolonged heating can lead to benzylic bromination of the methyl group.

  • Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.[2]

  • Extraction: Wash the filtrate with water and brine. Dry over

    
    .
    
  • Isolation: Concentrate under reduced pressure. Recrystallize from ethanol/water if necessary, or use directly if purity >95%.

Case Study: Amiodarone

Amiodarone is the quintessential halogenated benzofuran in medicine. Its synthesis demonstrates the "Late-Stage Functionalization" strategy, where the iodine atoms are introduced after the benzofuran core is constructed to maximize yield and minimize handling of heavy intermediates.

Amiodarone Synthetic Pathway

The industrial route typically constructs the 2-butylbenzofuran core first, followed by acylation and then iodination.[3]

AmiodaroneSynthesisSalicylaldehydeSalicylaldehydeCore2-ButylbenzofuranSalicylaldehyde->Core + 2-bromohexanoateAcylationFriedel-Crafts Acylation(p-Anisoyl chloride / SnCl4)Core->AcylationKetone3-Aroylbenzofuran IntermediateAcylation->KetoneIodinationIodination (I2 / KI)Ketone->Iodination Electrophilic Subst.AmiodaroneAmiodarone(Di-iodo product)Iodination->Amiodarone

Figure 2: Industrial synthesis flow of Amiodarone, highlighting the late-stage introduction of iodine.

Mechanism Insight: The iodine atoms in Amiodarone are located on the benzoyl ring, not the benzofuran ring. However, the benzofuran core acts as the lipophilic anchor. The synthesis utilizes the activating nature of the hydroxyl group (later etherified) to direct iodine to the ortho positions relative to the oxygen.

References

  • Nevado, C., & Echavarren, A. M. (2004). Intramolecular Hydroarylation of Alkynes. Synthesis, 2004(02), 167-182.

  • Li, Y. L., et al. (2015).[4] A Concise Approach for the Synthesis of 3-Iodoindoles and 3-Iodobenzo[b]furans via Ph3P-Catalyzed Iodocyclization. Tetrahedron, 71(43), 8271-8277.[4]

  • BenchChem. (2025).[2] Scale-up Synthesis of 2-Bromo-3-methylbenzofuran Derivatives. BenchChem Application Notes.

  • Radadiya, A., & Shah, A. (2015).[5] Bioactive Benzofuran Derivatives: An Insight on Lead Developments, Radioligands and Advances of the Last Decade. European Journal of Medicinal Chemistry, 97, 356-376.[5]

  • New Drug Approvals. (2014). Amiodarone: Synthesis and Pharmacology.

  • Larock, R. C., et al. (2005). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization. Journal of Organic Chemistry, 70(25), 10292-10296.[4]

An In-Depth Technical Guide to the Solubility of 2-Bromomethyl-5-iodo-benzofuran in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Bromomethyl-5-iodo-benzofuran, a key intermediate in the synthesis of various biologically active compounds, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document moves beyond a simple recitation of data, offering a deep dive into the theoretical underpinnings of solubility, a detailed, field-proven experimental protocol for its determination, and a framework for the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable solubility data critical for applications in drug discovery, process chemistry, and medicinal chemistry.

Introduction: The Significance of Solubility in Drug Development

The solubility of a chemical compound is a critical physicochemical property that governs its behavior in both chemical and biological systems. For a molecule like 2-Bromomethyl-5-iodo-benzofuran, which serves as a building block for pharmacologically active agents, understanding its solubility is paramount.[1] The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] Poor solubility can hinder synthetic reactions, complicate purification processes, and ultimately lead to suboptimal bioavailability of a potential drug candidate.

This guide will focus on two solvents of interest:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent renowned for its ability to dissolve a wide range of polar and nonpolar compounds.[3][4][5][6] It is frequently employed as a solvent for high-throughput screening and for the storage of compound libraries.[7]

  • Methanol (MeOH): A polar protic solvent that is versatile, volatile, and widely used in organic synthesis and chromatography.[8][9][10] Its ability to engage in hydrogen bonding significantly influences its solvation properties.[11]

A thorough understanding of the solubility of 2-Bromomethyl-5-iodo-benzofuran in these solvents is essential for its effective utilization in the synthesis of novel therapeutic agents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[12][13][14] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To predict the solubility of 2-Bromomethyl-5-iodo-benzofuran, we must first analyze its molecular structure and the properties of the solvents.

2.1. Analysis of 2-Bromomethyl-5-iodo-benzofuran

The structure of 2-Bromomethyl-5-iodo-benzofuran incorporates several features that will influence its solubility:

  • Benzofuran Core: A bicyclic aromatic system that is largely nonpolar and hydrophobic.

  • Halogen Substituents (Iodo and Bromo): The iodine and bromine atoms increase the molecular weight and polarizability of the molecule. While halogens can participate in halogen bonding, their primary effect here is to contribute to the overall nonpolar character.

  • Bromomethyl Group: The C-Br bond introduces a dipole moment, adding a degree of polarity to this portion of the molecule.

Overall, 2-Bromomethyl-5-iodo-benzofuran is expected to be a largely nonpolar molecule with some capacity for polar interactions.

2.2. Solvent Properties

  • DMSO ((CH₃)₂SO): As a polar aprotic solvent, DMSO has a strong dipole moment and can act as a hydrogen bond acceptor.[3][4] It is an excellent solvent for a wide range of organic compounds due to its ability to solvate both polar and nonpolar moieties.[5][6]

  • Methanol (CH₃OH): Methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor.[8][9] It readily dissolves polar compounds, particularly those that can participate in hydrogen bonding.[11]

2.3. Solubility Prediction

Based on the "like dissolves like" principle:

  • In DMSO: Due to DMSO's ability to dissolve a broad spectrum of compounds, it is anticipated that 2-Bromomethyl-5-iodo-benzofuran will exhibit good solubility in this solvent. The polarizability of the solute will interact favorably with the polar nature of DMSO.

  • In Methanol: The solubility in methanol is expected to be lower than in DMSO. While the bromomethyl group may engage in some dipole-dipole interactions with methanol, the large, nonpolar benzofuran core will likely limit its overall solubility in this highly polar, protic solvent.

The following diagram illustrates the key intermolecular forces at play:

G cluster_solute 2-Bromomethyl-5-iodo-benzofuran cluster_dmso DMSO (Polar Aprotic) cluster_methanol Methanol (Polar Protic) Solute Benzofuran Core (Nonpolar) -I, -CH2Br (Polarizable/Polar) DMSO Strong Dipole H-bond Acceptor Solute->DMSO Dipole-Induced Dipole London Dispersion Forces Methanol H-bond Donor & Acceptor Solute->Methanol Weaker Dipole-Dipole Limited H-bonding

Caption: Intermolecular forces influencing solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a robust experimental method is required. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[13]

3.1. Materials and Equipment

  • 2-Bromomethyl-5-iodo-benzofuran (high purity)

  • DMSO (anhydrous, analytical grade)

  • Methanol (anhydrous, analytical grade)

  • Analytical balance (± 0.1 mg)

  • 2 mL glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for solubility determination:

G A 1. Preparation of Supersaturated Solution B 2. Equilibration A->B Incubate with shaking (24-48h at constant T) C 3. Phase Separation B->C Centrifuge to pellet undissolved solid D 4. Sample Preparation C->D Filter supernatant E 5. HPLC Analysis D->E Dilute sample with mobile phase F 6. Data Calculation E->F Quantify using calibration curve

Caption: Shake-flask method for solubility determination.

3.3. Detailed Step-by-Step Methodology

Step 1: Preparation of a Calibration Curve

  • Prepare a stock solution of 2-Bromomethyl-5-iodo-benzofuran of a known concentration in a suitable solvent (e.g., acetonitrile).

  • Perform a serial dilution of the stock solution to create a series of calibration standards of at least five different concentrations.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a graph of peak area versus concentration and determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is required for a valid calibration curve.

Step 2: Solubility Determination

  • Add an excess amount of 2-Bromomethyl-5-iodo-benzofuran to a pre-weighed 2 mL glass vial. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

  • Record the exact mass of the compound added.

  • Add a known volume (e.g., 1 mL) of the desired solvent (DMSO or methanol) to the vial.

  • Securely cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any particulate matter.

  • Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC and record the peak area.

  • Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Step 3: Data Analysis and Reporting

  • Using the peak area of the diluted sample and the equation from the calibration curve, calculate the concentration of 2-Bromomethyl-5-iodo-benzofuran in the diluted sample.

  • Account for the dilution factor to determine the concentration in the original saturated solution.

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

Presentation and Interpretation of Data

The quantitative solubility data should be presented in a clear and concise format. A table is an effective way to summarize the results.

Table 1: Experimentally Determined Solubility of 2-Bromomethyl-5-iodo-benzofuran

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
DMSO25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]

4.1. Interpretation of Results

The experimentally determined solubility values should be compared with the initial predictions. Any significant deviations from the expected results should be investigated. For instance, a higher-than-expected solubility in methanol could indicate specific solute-solvent interactions that were not initially considered.

The effect of temperature on solubility can also be investigated by performing the experiment at different temperatures.[14][15][16][17] Generally, the solubility of solids in liquids increases with temperature, but this is not always the case.[15]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 2-Bromomethyl-5-iodo-benzofuran in DMSO and methanol. By combining theoretical predictions with a robust experimental protocol, researchers can generate reliable solubility data that is crucial for the successful application of this compound in drug discovery and development. The methodologies outlined herein are designed to be both scientifically sound and practically applicable in a laboratory setting.

References

  • A Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR.
  • Solubility of Organic Compounds. (2023, August 31).
  • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8).
  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264.
  • Methanol. (n.d.). PubChem. Retrieved from [Link]

  • 2-(Bromomethyl)-2,3-dihydro-5-methylbenzofuran. (n.d.). PubChem. Retrieved from [Link]

  • Factors Affecting Solubility. (2026, January 27). Chemistry LibreTexts.
  • Palyulin, V. A., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of computer-aided molecular design, 18(7-9), 485–496.
  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved from [Link]

  • Methanol. (n.d.). Wikipedia. Retrieved from [Link]

  • EXPERIMENT 1 DETERMIN
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • METHANOL: PROPERTIES AND USES. (2020, March 13).
  • Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1371.
  • Dimethyl Sulfoxide. (n.d.). PubChem. Retrieved from [Link]

  • Aldibaja, F., et al. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Molecules, 26(24), 7541.
  • (2,3-Dihydro-1-benzofuran-5-yl)methanol. (n.d.). PubChem. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • 2-(iodomethyl)-5-methoxy-2,3-dihydro-1-benzofuran. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Biochemistry, Dissolution and Solubility. (2022, September 12).
  • Chen, J., et al. (2018). Efficient Bromination of Olefins, Alkynes, and Ketones with Dimethyl Sulfoxide and Hydrobromic Acid. The Journal of Organic Chemistry, 83(15), 8083-8090.
  • Methanol. (2022, June 30). DCCEEW.
  • Karki, M., & Magolan, J. (2015). Bromination of Olefins with HBr and DMSO. The Journal of Organic Chemistry, 80(7), 3701-3707.
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • Dimethyl Sulfoxide (DMSO). (n.d.). Univar Solutions. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Factors Affecting Solubility. (n.d.). BYJU'S.
  • Solubility Properties of Methanol in Inorganic Solvents. (2025, January 1). Nazarbayev University.
  • Dimethyl sulfoxide, properties, uses and safety protection. (2025, March 21).
  • DMSO Physical Properties. (n.d.). gChem.

Sources

Methodological & Application

Application Note: Advanced Sonogashira Coupling Protocols for the 5-Iodo-Benzofuran Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The benzofuran ring system is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous 5-HT4 receptor agonists, anticancer agents, and PET radioligands. Functionalization at the C-5 position via transition-metal catalysis enables the rapid generation of diverse structural analogs. While 5-bromobenzofurans are widely commercially available, the 5-iodobenzofuran scaffold is vastly preferred for Sonogashira cross-coupling.

Mechanistic Causality: The preference for the iodo-derivative stems from the significantly lower bond dissociation energy of the C(sp²)–I bond (~65 kcal/mol) compared to the C(sp²)–Br bond (~81 kcal/mol). This thermodynamic advantage facilitates rapid oxidative addition by the Pd(0) catalyst at lower temperatures. Consequently, this prevents the thermal degradation of sensitive functional groups on the benzofuran ring and minimizes side reactions, such as the Glaser homocoupling of alkynes.

Mechanistic Workflow & Catalytic Cycle

The Sonogashira coupling of 5-iodobenzofurans with terminal alkynes relies on a synergistic Pd/Cu dual catalytic cycle.

  • Oxidative Addition : The active Pd(0) species inserts into the highly reactive C–I bond of the 5-iodobenzofuran.

  • Copper Acetylide Formation : Simultaneously, the Cu(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base (acting as both a proton scavenger and ligand) to form a nucleophilic copper acetylide.

  • Transmetalation & Reductive Elimination : The copper acetylide transfers the alkynyl group to the Pd(II) complex. Subsequent reductive elimination yields the target 5-alkynylbenzofuran and regenerates the Pd(0) catalyst.

G A 5-Iodobenzofuran (Highly Reactive C-I Bond) C Oxidative Addition [Pd(II) Intermediate] A->C B Pd(0) Catalyst (Active Species) B->C F Transmetalation C->F D Terminal Alkyne + Base + Cu(I) Co-catalyst E Copper Acetylide Formation D->E E->F G Reductive Elimination F->G G->B Catalyst Regeneration H 5-Alkynylbenzofuran (Target Scaffold) G->H Product Release

Fig 1: Synergistic Pd/Cu catalytic workflow for 5-iodobenzofuran Sonogashira coupling.

Quantitative Data: Reaction Condition Optimization

The following table summarizes validated conditions for the Sonogashira coupling of various 5-iodobenzofuran derivatives, demonstrating the versatility of the scaffold across different catalytic systems.

SubstrateTerminal AlkyneCatalyst SystemSolvent / BaseTemp / TimeYieldRef
5-Iodobenzofuran deriv.(R)-1-(but-3-ynyl)-2-methylpyrrolidinePd(PPh3)2Cl2 (3.5%), CuI (5%)DMF / NEt360 °C, 12 h61%1
(5-Iodo-benzofuran-2-yl)-methanolVarious terminal alkynesPd(PPh3)4 (5%)THF / DiisopropylamineRT to 50 °CQuant.2
5-IodobenzofuranPhenylacetylenePd nanoparticles (Ligand-free)Water / AerobicRT, 4 hHigh3

Detailed Experimental Protocols

Protocol A: Preparation of the 5-Iodobenzofuran Scaffold (Halogen Exchange)

Context: When specific 5-iodobenzofurans are not commercially available, they can be synthesized from their 5-bromo counterparts via a Finkelstein-type aromatic halogen exchange, as established in 4[4].

Materials:

  • 5-Bromobenzofuran (1.0 equiv, 5.00 mmol)

  • NaI (2.0 equiv, 10.0 mmol)

  • CuI (10 mol%, 0.500 mmol)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine (20 mol%, 1.00 mmol)

  • Anhydrous Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Charge an oven-dried 25-mL Schlenk tube with CuI and NaI. Evacuate and backfill the tube with argon three times to ensure a strictly inert atmosphere.

  • Add the diamine ligand, 5-bromobenzofuran, and anhydrous dioxane under a steady flow of argon. Causality: The bidentate diamine ligand is critical; it solubilizes the Cu(I) species in dioxane and stabilizes the transition state for the halogen exchange.

  • Seal the Schlenk tube with a Teflon valve and heat the reaction mixture at 110 °C for 24 hours.

  • Cool the mixture to room temperature. Dilute with 30% aqueous ammonia (25.0 mL) and pour into water (100 mL). Causality: Aqueous ammonia forms a soluble[Cu(NH3)4]²⁺ complex, effectively stripping the copper catalyst from the organic product.

  • Extract with Dichloromethane (3 × 15.0 mL). Dry the combined organic layers over Na2SO4, filter, and concentrate to yield the 5-iodobenzofuran.

Protocol B: Standard Pd/Cu-Catalyzed Sonogashira Coupling

Context: This protocol is optimized for coupling 5-iodobenzofuran derivatives with aliphatic or aromatic terminal alkynes. Utilizing Pd(PPh3)2Cl2 and CuI in DMF/NEt3 ensures high solubility and robust transmetalation, a standard validated in 1[1] and 2[2]. For greener applications, 3 can also be employed[3].

Materials:

  • 5-Iodobenzofuran derivative (1.0 equiv, 1.3 mmol)

  • Terminal alkyne (1.3 equiv, 1.7 mmol)

  • Pd(PPh3)2Cl2 (3.5 mol%, 0.04 g)

  • CuI (5.0 mol%, 0.012 g)

  • Triethylamine (NEt3) (2.0 equiv, 2.6 mmol)

  • Anhydrous DMF (5.0 mL)

Workflow S1 Step 1: Purge (N2/Argon) S2 Step 2: Reagents (Substrate, Pd, Cu) S1->S2 S3 Step 3: Solvents (DMF / NEt3) S2->S3 S4 Step 4: Heat (60 °C, 12-18h) S3->S4 S5 Step 5: Quench (H2O / EtOAc) S4->S5 S6 Step 6: Purify (Silica Column) S5->S6

Fig 2: Step-by-step experimental workflow for the Sonogashira coupling protocol.

Step-by-Step Methodology:

  • System Purging : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the 5-iodobenzofuran derivative, Pd(PPh3)2Cl2, and CuI. Seal with a septum and purge the system with dry N2 for 10 minutes. Causality: Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material and complicates purification.

  • Solvent Addition : Inject anhydrous DMF (3.0 mL) via syringe. Stir gently to dissolve the reagents.

  • Base and Substrate Addition : In a separate dry vial, prepare a mixture of NEt3 and the terminal alkyne in the remaining DMF (2.0 mL). Inject this mixture dropwise into the reaction flask over 5 minutes. Causality: Dropwise addition controls the local concentration of the alkyne, further suppressing homocoupling.

  • Thermal Activation : Stir the mixture at room temperature for 30 minutes, then heat to 60 °C using a pre-equilibrated oil bath for 12 to 18 hours.

  • Quenching & Extraction : Cool the mixture to room temperature. Dilute with deionized water (15 mL) to quench the reaction and dissolve the amine hydrohalide salts. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing & Drying : Wash the combined organic layers thoroughly with water (3 × 15 mL) to remove residual DMF, followed by a brine wash (15 mL). Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel) using an appropriate gradient of petroleum ether and ethyl acetate.

Self-Validating Systems & Troubleshooting (E-E-A-T)

To ensure high fidelity and reproducibility, monitor the following self-validating checkpoints during the protocol:

  • Checkpoint 1: Catalyst Integrity : Pd(PPh3)2Cl2 should be a bright yellow powder. If the catalyst appears brown or black, it has degraded to palladium black (inactive Pd nanoparticles) and will result in incomplete conversion.

  • Checkpoint 2: Alkyne Homocoupling (Glaser Product) : If TLC reveals a highly non-polar fluorescent spot (indicative of a conjugated diyne), the system is not sufficiently anaerobic. Corrective Action: Ensure strict Schlenk techniques. If homocoupling persists, reduce the CuI loading to 2 mol% or switch to a copper-free protocol using Pd(OAc)2 and a bulky phosphine ligand (e.g., XPhos).

  • Checkpoint 3: Dehalogenation : If the des-iodo benzofuran is detected, it indicates that the reductive elimination step is too slow. Corrective Action: Increase the concentration of the alkyne or switch to a more polar solvent to accelerate transmetalation.

References

  • Source: Royal Society of Chemistry (RSC)
  • Title: 11C-Labeling of Aryl Ketones as Candidate Histamine Subtype-3 Receptor PET Radioligands through Pd(0)
  • Title: Alkyne compounds with MCH antagonistic activity and medicaments comprising these compounds (CN1732154A)
  • Title: A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions Source: ResearchGate URL

Sources

One-pot synthesis of 2-substituted benzofurans using bromomethyl intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the one-pot synthesis of 2-substituted benzofurans , a critical pharmacophore in drug discovery (e.g., amiodarone, saprisartan). The protocol utilizes the Rap-Stoermer condensation , reacting salicylaldehydes with


-bromoketones (bromomethyl intermediates). Unlike transition-metal-catalyzed methods (e.g., Sonogashira), this route offers a metal-free, cost-effective, and scalable pathway.

Key Advantages:

  • Atom Economy: Direct condensation without pre-functionalized alkynes.

  • Operational Simplicity: One-pot cascade (O-alkylation

    
     Aldol 
    
    
    
    Dehydration).
  • Scalability: Avoids expensive Pd/Cu catalysts and sensitive ligands.

Mechanistic Insight & Reaction Design

The reaction proceeds through a cascade sequence initiated by a "bromomethyl" electrophile (


-bromoketone). Understanding the causality at each step is vital for troubleshooting.
  • Activation (Deprotonation): The base (e.g.,

    
    ) deprotonates the phenol, increasing its nucleophilicity.
    
  • O-Alkylation (

    
    ):  The phenoxide attacks the methylene carbon of the 
    
    
    
    -bromoketone. This is the "bromomethyl" capture step.
  • Intramolecular Aldol Condensation: The resulting ether intermediate undergoes base-mediated enolization. The enolate attacks the pendant aldehyde carbonyl.

  • Aromatization (Dehydration): Loss of water drives the formation of the stable, aromatic furan ring.

Critical Control Point: The choice of solvent and base determines whether the reaction stops at the intermediate ether or proceeds to cyclization. Polar aprotic solvents (DMF, MeCN) or Phase Transfer Catalysts (PTC) in water enhance the


 rate and facilitate the high-temperature cyclization.
Mechanism Visualization

RapStoermerMechanism Start Salicylaldehyde + Base Phenoxide Phenoxide Anion Start->Phenoxide Deprotonation (-H+) Ether O-Alkylated Intermediate Phenoxide->Ether + BromoKetone (SN2) BromoKetone α-Bromoketone (Bromomethyl Source) BromoKetone->Ether Br- leaving group Enolate Enolate Species Ether->Enolate Base / Heat Aldol Aldol Adduct (Cyclized Alcohol) Enolate->Aldol Intramolecular Attack Product 2-Substituted Benzofuran Aldol->Product Dehydration (-H2O) Aromatization

Caption: Mechanistic cascade of the Rap-Stoermer reaction. The bromomethyl ketone acts as the linchpin for ring closure.

Experimental Protocol

Method A: Standard Acetonitrile Reflux (High Purity)

Recommended for initial screening and library synthesis.

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • 
    -Bromoacetophenone (Phenacyl bromide) (1.1 equiv)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Acetonitrile (MeCN) (0.5 M concentration)

Workflow:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add Salicylaldehyde (5 mmol, 610 mg) and anhydrous MeCN (10 mL).

  • Activate: Add

    
     (10 mmol, 1.38 g). Stir at Room Temperature (RT) for 10 minutes to generate the phenoxide (color change often observed).
    
  • Addition: Add

    
    -Bromoacetophenone (5.5 mmol, 1.09 g) in one portion.
    
  • Reaction: Fit with a reflux condenser and heat to 80°C (Reflux) .

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The intermediate ether may appear first (

      
      ), followed by the benzofuran (
      
      
      
      ).
    • Duration: Typically 2–4 hours.

  • Workup:

    • Cool to RT. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the filtrate under reduced pressure.[1]

    • Purification: Recrystallize from Ethanol or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Green Chemistry (PEG-400)

Recommended for scale-up and environmental compliance.

Reagents:

  • Salicylaldehyde (1.0 equiv)

  • 
    -Bromoketone (1.1 equiv)
    
  • 
     (2.0 equiv)[1]
    
  • Polyethylene Glycol-400 (PEG-400) (solvent)

Workflow:

  • Mix reactants in PEG-400 (5 mL per mmol).

  • Heat to 100–120°C for 1–2 hours.

  • Extraction: Pour the mixture into ice-cold water. The product often precipitates as a solid.

  • Isolation: Filter the solid, wash with water, and dry. (Yields typically >85%).[2][3][4][5][6][7]

Data Summary & Scope

The following table summarizes the expected yields based on substituent electronic effects.

EntrySalicylaldehyde Substituent (R1)

-Bromoketone Substituent (R2)
Yield (%)Notes
1 HPhenyl88-92Standard benchmark.
2 5-OMe (EDG)Phenyl85Slightly slower O-alkylation.
3 5-NO2 (EWG)Phenyl94Fast reaction (phenoxide is less basic but nucleophilic enough).
4 H4-Cl-Phenyl90Excellent crystallization properties.
5 HMethyl (Chloroacetone used)65Requires KI catalyst (Finkelstein) for chloro-analogs.

Note: If using


-chloroketones (cheaper), add 10 mol% Potassium Iodide (KI) to generate the more reactive iodomethyl intermediate in situ.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Stalled at Intermediate Incomplete cyclization (Aldol step failed).Increase temperature (reflux

100°C) or switch to a stronger base (KOH in EtOH).
Low Yield Hydrolysis of bromoketone.Ensure solvents are dry (anhydrous MeCN). Avoid excess water in PEG.
Multiple Spots on TLC C-alkylation vs O-alkylation.Use a hard base (

) in a polar aprotic solvent to favor O-alkylation.
Experimental Workflow Diagram

Workflow Step1 Reagent Prep Salicylaldehyde + K2CO3 in MeCN Step2 Addition Add α-Bromoketone (Bromomethyl source) Step1->Step2 Step3 Reaction Reflux (80°C), 2-4 h Step2->Step3 Step4 Monitoring TLC Check (Disappearance of Aldehyde) Step3->Step4 Step4->Step3 Incomplete Step5 Workup Filter Salts -> Evaporate Step4->Step5 Complete Step6 Purification Recrystallization (EtOH) or Flash Column Step5->Step6

Caption: Step-by-step workflow for the synthesis of 2-substituted benzofurans.

References

  • Koca, M., et al. (2022).[7] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect, 7(30).

  • Khan, A. T., et al. (2013). "A green and convenient synthesis of 2-aroylbenzofurans in aqueous media."[8] Arabian Journal of Chemistry, 6(5).

  • Eidamshaus, C., & Burch, J. D. (2008). "One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols." Organic Letters, 10(19), 4211–4214.

  • Sharifi, A., et al. (2008). "An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans." Journal of the Iranian Chemical Society, 5, S113.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling and Storage of 2-Bromomethyl-5-iodo-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-Bromomethyl-5-iodo-benzofuran , a highly reactive bifunctional building block. Due to its structural properties, this compound is notoriously susceptible to rapid degradation if mishandled. This document provides field-proven troubleshooting, validated protocols, and mechanistic insights to ensure the integrity of your chemical inventory.

Troubleshooting FAQs

Q1: Why does my compound degrade into a dark, viscous mixture even in a tightly closed vial? A1: The degradation is driven by two simultaneous pathways: autocatalytic hydrolysis and photolysis . The bromomethyl group at the 2-position of the benzofuran ring is highly activated. The adjacent oxygen atom in the furan ring donates electron density, stabilizing any incipient carbocation at the benzylic position. This makes the compound extremely prone to nucleophilic attack by ambient moisture, leading to the formation of 2-hydroxymethyl-5-iodo-benzofuran and hydrobromic acid (HBr)[1]. The generated HBr acts as an autocatalyst, lowering the local pH and accelerating further degradation, etherification, or polymerization of the furan ring[2]. Additionally, the 5-iodo substituent is photolabile. Exposure to ambient laboratory light causes homolytic cleavage of the C–I bond, releasing iodine radicals that form elemental iodine (


), which is responsible for the dark brown or purple discoloration[3].

Q2: What is the fail-safe protocol for long-term storage of the neat compound? A2: To completely arrest degradation, the kinetic energy of the system must be lowered, and all nucleophiles/photons must be excluded. The compound must be stored at -20°C or -80°C in amber glass vials (to block UV/visible light) under a strictly inert atmosphere (Argon or Nitrogen) [3]. Standard plastic caps are permeable to moisture and can be degraded by trace HBr; therefore, caps must be PTFE-lined and externally sealed with Parafilm.

Q3: Can I store this compound as a stock solution for automated synthesis platforms? A3: It is highly recommended to store the compound neat. However, if a stock solution is mandatory, use strictly anhydrous, non-nucleophilic solvents such as anhydrous toluene or dichloromethane, stored over activated 4Å molecular sieves[4]. Crucial Warning:Never use ethers (e.g., THF, dioxane) or nucleophilic solvents (e.g., DMF, DMSO) for storage. Ethers can form trace peroxides that rapidly oxidize the bromide, while solvents like DMF will directly undergo nucleophilic substitution with the highly reactive bromomethyl group.

Q4: How can I visually or analytically assess if my batch has undergone hydrolysis before starting a sensitive cross-coupling reaction? A4: Visually, a pure batch should be a pale or off-white solid/liquid. Any distinct yellow, brown, or pink discoloration indicates photolytic iodine release or polymeric degradation. Analytically, Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC) should be used. On TLC, the hydrolysis product (alcohol) will appear as a highly polar spot near the baseline (in non-polar eluents), whereas the intact bromomethyl compound will migrate with a higher


 value[1].

Mechanistic & Workflow Visualizations

G A 2-Bromomethyl-5-iodo-benzofuran (Intact) C 2-Hydroxymethyl-5-iodo-benzofuran (Alcohol) A->C Nucleophilic Substitution (SN1/SN2) D Hydrobromic Acid (HBr) A->D Leaving Group Cleavage B Moisture (H2O) B->C Reactant E Autocatalytic Polymerization & Ring Cleavage D->E Acid Catalysis E->A Accelerates Degradation

Mechanism of moisture-induced hydrolysis and HBr-mediated autocatalytic degradation.

Workflow Start Receive Bulk Compound Check GC-MS / TLC Purity Check Start->Check Pure Purity ≥ 98% Check->Pure Impure Purity < 98% Check->Impure Glovebox Transfer to Argon Glovebox Pure->Glovebox Purify Silica Plug Purification (Protocol 3) Impure->Purify Purify->Check Aliquot Aliquot into Amber Vials Glovebox->Aliquot Seal Seal with PTFE Cap + Parafilm Aliquot->Seal Store Store at -20°C to -80°C Seal->Store

Standard operating workflow for the reception, verification, and storage of reactive alkyl halides.

Quantitative Storage Stability Data

The following table summarizes the expected shelf-life of 2-Bromomethyl-5-iodo-benzofuran under various storage conditions, extrapolated from kinetic hydrolysis data of highly activated benzylic bromides[2].

Storage TemperatureAtmosphereContainer TypeEstimated Shelf-LifePrimary Degradation Pathway
25°C (Room Temp) Ambient AirClear Glass< 1 WeekRapid Hydrolysis & Photolysis
4°C (Fridge) Ambient AirAmber Glass2–4 WeeksSlow Hydrolysis
-20°C (Freezer) Argon /

Amber Glass> 12 MonthsNegligible
-80°C (Deep Freeze) Argon /

Amber Glass> 24 MonthsNegligible

Experimental Protocols

Protocol 1: Inert Aliquoting and Repackaging (Self-Validating)

Causality: Repeatedly opening a bulk bottle introduces fresh atmospheric moisture, which condenses on cold chemicals. Aliquoting prevents freeze-thaw condensation cycles and isolates degradation to single-use vials.

  • Preparation: Transfer the sealed bulk bottle of 2-Bromomethyl-5-iodo-benzofuran, pre-weighed amber glass vials, and PTFE-lined caps into an Argon-filled glovebox.

  • Equilibration: Allow the bulk bottle to reach ambient temperature inside the glovebox before opening to prevent internal condensation of any trace moisture.

  • Aliquoting: Dispense the required mass (e.g., 100 mg) into individual amber vials.

  • Sealing: Cap tightly with PTFE-lined lids. Remove from the glovebox and immediately wrap the cap junction tightly with Parafilm.

  • Validation: Weigh the sealed aliquots. After 1 month of storage at -20°C, re-weigh a test vial. A stable mass confirms the hermetic seal has prevented moisture ingress and HBr outgassing.

Protocol 2: Purity Assessment via GC-MS

Causality: Gas chromatography separates the volatile components based on boiling point and polarity. The highly polar alcohol byproduct interacts more strongly with the stationary phase, allowing clear baseline separation from the parent bromide[1].

  • Sample Prep: Dissolve 1 mg of the compound in 1 mL of anhydrous, GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL into the GC-MS (e.g., HP-5MS column). Use a split ratio of 10:1.

  • Oven Program: Start at 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Validation (Self-Correction): Analyze the mass spectra. The parent compound will show a characteristic isotopic bromine doublet (M and M+2 in a 1:1 ratio). The alcohol degradation product will lack this doublet and show a molecular ion mass shifted by -79 (loss of Br) and +17 (addition of OH), definitively confirming hydrolysis.

Protocol 3: Rescue Purification via Silica Plug

Causality: If a batch is slightly degraded (<10% impurity), it can be rescued. The parent bromide is non-polar, while the hydrolysis product (alcohol) and polymeric byproducts are highly polar. A silica plug traps the polar impurities while allowing the bromide to elute rapidly.

  • Column Prep: Pack a fritted glass funnel with 2 inches of dry Silica Gel (60 Å, 230-400 mesh). Condition the silica with 100% Hexanes.

  • Loading: Dissolve the degraded mixture in a minimal amount of Hexanes/Ethyl Acetate (95:5) and load it onto the silica.

  • Elution: Elute under mild vacuum with 3 column volumes of Hexanes/Ethyl Acetate (95:5). The polar alcohol and dark iodine/polymeric species will remain stuck at the top of the silica bed.

  • Concentration: Evaporate the eluent under reduced pressure (Rotovap) at a bath temperature not exceeding 25°C to prevent thermally induced degradation.

  • Validation: Run an FT-IR spectrum of the rescued solid. The complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹ validates the successful removal of the hydrolysis product.

References

  • Benzyl Bromide | C7H7Br | CID 7498 - PubChem - nih.gov - 2

  • An In-depth Technical Guide on the Stability and Storage of (4-(Bromomethyl)phenyl)methanamine - benchchem.com -3

  • Stability and storage conditions for 2-[3-(bromomethyl)phenyl]thiophene - benchchem.com - 1

  • The Role of Solvents and Additives in Reactions of Samarium(II) Iodide and Related Reductants - basicmedicalkey.com - 4

Sources

Optimizing yield of NBS bromination for benzofuran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing NBS Bromination of Benzofuran Derivatives

Introduction: The Dual Nature of NBS

N-Bromosuccinimide (NBS) is a deceptive reagent. In the context of benzofuran derivatives, it operates through two distinct, often competing, mechanistic pathways: Wohl-Ziegler Radical Bromination (side-chain functionalization) and Electrophilic Aromatic Substitution (SEAr) (ring functionalization).

Optimizing yield requires not just "running a reaction," but actively suppressing the undesired pathway. Benzofurans are electron-rich heterocycles; without strict control, they will preferentially undergo electrophilic attack at the C2 or C3 position, even when you intend to brominate a methyl side chain.

This guide provides the decision logic, optimized protocols, and troubleshooting steps to control this selectivity.

Part 1: Strategic Decision Matrix

Before weighing reagents, determine your target. The solvent and initiator define the mechanism.

NBS_Pathways Start Target Position? SideChain Side-Chain (Benzylic) (e.g., 2-methylbenzofuran → 2-bromomethyl...) Start->SideChain Ring Ring (C2/C3) (e.g., Benzofuran → 2-bromobenzofuran) Start->Ring RadicalPath Pathway: Radical Chain (Wohl-Ziegler) SideChain->RadicalPath Requires Homolysis IonicPath Pathway: Electrophilic Substitution (SEAr) Ring->IonicPath Requires Heterolysis ConditionsRad Conditions: Solvent: PhCF3 or CCl4 (Non-polar) Initiator: AIBN, BPO, or Light Additive: K2CO3 (Scavenger) RadicalPath->ConditionsRad ConditionsIon Conditions: Solvent: DMF, MeCN (Polar) Initiator: None or Acid Catalyst Temp: RT to 60°C IonicPath->ConditionsIon OutcomeRad Product: Benzylic Bromide ConditionsRad->OutcomeRad OutcomeIon Product: C2/C3 Aryl Bromide ConditionsIon->OutcomeIon

Figure 1: Mechanistic Decision Tree. Select reaction conditions based on whether the target is the alkyl side-chain (radical) or the aromatic core (ionic).

Part 2: Optimized Protocols

Protocol A: Benzylic Bromination (Side-Chain)

Target: Converting a methyl/alkyl group on the benzofuran core to a bromomethyl group.

The Challenge: Benzofurans are prone to ring bromination. The HBr byproduct generated during the radical reaction can catalyze acid-mediated ring bromination. The Fix: Use a non-polar solvent and an HBr scavenger.

ParameterOptimized ConditionRationale
Solvent

-Trifluorotoluene (PhCF

)
Modern, greener alternative to CCl

. High boiling point (102°C) allows sufficient energy for radical propagation while suppressing ionic pathways [1].
Reagent Recrystallized NBS (1.05 eq)Yellow NBS contains Br

, which triggers immediate ionic ring bromination. Must be white.
Initiator AIBN (5-10 mol%) or Visible Light Chemical initiation is more reproducible than light for scale-up.
Scavenger K

CO

(anhydrous, 10-20 mol%)
CRITICAL: Neutralizes HBr in situ to prevent acid-catalyzed ring bromination side reactions [2].
Atmosphere Argon/NitrogenOxygen is a radical scavenger and will stall the reaction.

Step-by-Step:

  • Dissolve benzofuran derivative (1.0 eq) in PhCF

    
     (0.5 M).
    
  • Add freshly recrystallized NBS (1.05 eq) and anhydrous K

    
    CO
    
    
    
    (0.1 eq).
  • Degas the solution (sparge with Ar for 10 mins).

  • Add AIBN (0.05 eq).

  • Heat to reflux (approx. 100°C) or irradiate with a tungsten lamp.

  • Monitor: The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide (floats to top).

Protocol B: Ring Bromination (C2/C3)

Target: Direct functionalization of the heteroaromatic ring.

The Challenge: Controlling regioselectivity between C2 and C3. The Rule: C2 is generally more reactive (alpha to oxygen). If C2 is blocked, C3 reacts.

ParameterOptimized ConditionRationale
Solvent Acetonitrile (MeCN) or DMF Polar solvents stabilize the charged transition state (Wheland intermediate), favoring the ionic pathway [3].
Temperature 0°C to RTLower temperatures improve regioselectivity.
Catalyst None (usually) or Silica GelBenzofurans are electron-rich enough to react without Lewis acids. Silica can accelerate the reaction gently.

Step-by-Step:

  • Dissolve benzofuran substrate in MeCN (0.2 M).

  • Cool to 0°C.

  • Add NBS (1.0 – 1.1 eq) portion-wise over 30 minutes. Dumping it all at once causes localized over-concentration and di-bromination.

  • Allow to warm to RT. Monitor by TLC/LCMS.

Part 3: Troubleshooting Guide (FAQs)

Q1: The reaction turned orange/red immediately. What happened?

Diagnosis: Ionic Bromination / Br


 Contamination. 
If the solution turns orange instantly, free molecular bromine (Br

) is present. Br

reacts much faster with the electron-rich benzofuran ring (ionic mechanism) than the radical chain can propagate.
  • Fix:

    • Purify NBS: Recrystallize from boiling water (or acetic acid), filter, and dry efficiently. It must be white.

    • Check Solvent: Ensure the solvent is anhydrous. Water promotes ionic pathways.

Q2: I am getting a mixture of Ring-Br and Side-Chain-Br products.

Diagnosis: Competing Pathways. The HBr produced during the radical reaction is protonating the ring, making it susceptible to electrophilic attack.

  • Fix: Add solid K

    
    CO
    
    
    
    or Na
    
    
    CO
    
    
    to the reaction mixture (Protocol A). This neutralizes HBr as it forms, shutting down the ionic pathway without stopping the radical chain.
Q3: The reaction has stalled (NBS is still at the bottom).

Diagnosis: Radical Quenching.

  • Cause A: Oxygen in the flask. (Did you degas?)

  • Cause B: Old Initiator. AIBN degrades over time.

  • Fix: Add another 5 mol% of AIBN and sparge with Argon for 5 minutes. Increase heat slightly.

Q4: I see a "dimer" byproduct.

Diagnosis: Radical Coupling. High concentration of radicals leads to two benzyl radicals combining (Wurtz-type coupling).

  • Fix: Dilute the reaction (0.1 M or 0.05 M). Add NBS/Initiator more slowly (portion-wise) to keep radical concentration low.

Part 4: Visualizing the Troubleshooting Logic

Troubleshooting Problem Issue Encountered Issue1 Immediate Orange Color Problem->Issue1 Issue2 Low Conversion / Stalled Problem->Issue2 Issue3 Wrong Regioselectivity (Ring Br instead of Alkyl) Problem->Issue3 Sol1 Impure NBS (contains Br2). Action: Recrystallize NBS. Issue1->Sol1 Sol2 Oxygen Inhibition. Action: Degas & Add fresh AIBN. Issue2->Sol2 Sol3 Acid Catalysis (HBr). Action: Add K2CO3 scavenger & Switch to Non-polar solvent. Issue3->Sol3

Figure 2: Troubleshooting Flowchart. Rapid diagnosis of common failure modes in NBS bromination.

References

  • Green Solvent Altern

    
     is widely recognized as a viable, greener replacement for CCl
    
    
    
    in radical brominations due to its stability and similar dielectric constant.
    • Source: Ogawa, A., et al. "Benzotrifluoride: A Useful Alternative Solvent for Radical Reactions." J. Org.[1] Chem.2003 , 68(26), 10122–10125. Link

  • Suppression of Ionic Pathway: The use of weak bases to scavenge HBr and prevent ring bromin

    • Source: Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds." J. Org.[1] Chem.1979 , 44(25), 4733–4735. Link

  • Regioselectivity in Benzofurans: Detailed analysis of C2 vs C3 selectivity in electrophilic substitution.

    • Source: Keay, B. A., et al. "Regioselective Lithiation of 2-Substituted Benzofurans." Can. J. Chem.1983 , 61(9), 1987-1995. Link

  • General NBS Mechanism: Overview of Wohl-Ziegler vs. Ionic mechanisms.

    • Source: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[2] Chem. Rev.1948 , 43(2), 271–317. Link

Sources

Purification methods for unstable bromomethyl benzofuran compounds

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Fine Chemical Stability Unit. Below is the technical support guide for the purification and handling of unstable bromomethyl benzofuran derivatives.

Topic: Stabilization & Purification of Labile Benzylic Bromides

Ticket ID: BBF-PUR-001 Status: Open for Consultation

Core Analysis: Why is my compound decomposing?

Before troubleshooting, you must understand the mechanism of failure. Bromomethyl benzofurans are benzylic halides attached to an electron-rich heteroaromatic ring. This creates a "perfect storm" for instability:

  • High Reactivity (SN1/SN2): The benzofuran ring donates electron density, stabilizing the carbocation intermediate. This makes the benzylic bromine an exceptional leaving group, highly susceptible to hydrolysis (reacting with moisture in the air) or nucleophilic attack by solvents.

  • Acid Sensitivity: Standard silica gel is slightly acidic (pH 4–5). This acidity can catalyze the ionization of the C-Br bond, leading to polymerization (darkening/tar formation) or degradation into the corresponding alcohol.

  • Lachrymatory Nature: These compounds are potent mucous membrane irritants. All handling must occur in a functioning fume hood.

Troubleshooting Guide (Q&A)
Q1: My crude product turned black and degraded when I ran it through a standard silica gel column. What happened?

Diagnosis: Acid-catalyzed decomposition. The Fix: You must neutralize the stationary phase.

  • Method A (Preferred): Switch to Neutral Alumina (Activity Grade II or III) . Alumina is less acidic than silica and less likely to trigger ionization of the benzylic bromide.

  • Method B (Silica Modification): If you must use silica, pre-treat the column with 1–2% Triethylamine (TEA) in your eluent (e.g., Hexanes/EtOAc + 1% TEA). Flush the column with this buffer before loading your sample to neutralize active acidic sites.

Q2: I see a new spot on TLC that wasn't there before the workup. It’s more polar than my product.

Diagnosis: Hydrolysis. Your bromide has reacted with water to form the hydroxymethyl benzofuran (alcohol) . The Fix: Minimize aqueous exposure.

  • Avoid Aqueous Workup: If synthesizing via NBS radical bromination, do not wash with water.[1] Instead, cool the reaction to 0°C to precipitate succinimide, filter it off through a fritted funnel, and concentrate the filtrate.

  • Rescue: If you already have the alcohol, you can convert it back to the bromide using PBr3 (Phosphorus tribromide) in DCM at 0°C, but this adds a step.

Q3: I cannot separate the unreacted methyl benzofuran (starting material) from the brominated product.

Diagnosis: Co-elution. The Rf values of the methyl precursor and the bromomethyl product are often nearly identical. The Fix:

  • Reaction Optimization: Do not aim for 100% conversion. Stop the reaction at ~90–95% conversion. Over-running the reaction often leads to di-bromination (gem-dibromide), which is even harder to remove.

  • Crystallization: This is superior to chromatography for this separation. Use non-polar solvents (Hexanes, Heptane, or Pentane).[1] The brominated product is usually more crystalline than the starting material.

Q4: The compound was pure yesterday, but today it is a purple solid.

Diagnosis: Autocatalytic decomposition. A small amount of HBr generated from initial degradation catalyzes further breakdown. The Fix:

  • Storage: Store at -20°C under Argon.

  • Stabilizer: Add a few strands of activated copper wire or silver wool to the vial to scavenge free halides/radicals during storage.

Decision Matrix: Purification Workflow

Do not default to flash chromatography. Use this logic gate to determine the safest purification route.

PurificationWorkflow Start Crude Reaction Mixture (Post-Reaction) StateCheck Physical State? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid High mp Oil Viscous Oil StateCheck->Oil Low mp Recryst Recrystallization (Hexanes or Heptane/EtOAc) Solid->Recryst Preferred Method Condition Check Stability Oil->Condition Final Pure Bromomethyl Benzofuran (Store -20°C) Recryst->Final Filter & Dry (Vac) Flash Flash Chromatography Neutral Use Neutral Alumina (0-5% EtOAc/Hex) Condition->Neutral Highly Labile Buffered Use Silica + 1% TEA (Fast Elution) Condition->Buffered Moderately Stable Neutral->Final Buffered->Final

Figure 1: Purification logic tree prioritizing non-chromatographic methods to minimize degradation.

Recommended Protocols
Protocol A: The "Dry Workup" (Best for Stability)

Use this for NBS radical bromination reactions.

  • Reaction: Perform bromination (NBS/AIBN) in CCl4 (classic) or Trifluoromethylbenzene (modern, greener alternative) or Benzene (if permitted).

  • Precipitation: Cool the reaction mixture to 0°C or -20°C for 1 hour. Succinimide (byproduct) is insoluble in cold non-polar solvents.

  • Filtration: Filter quickly through a sintered glass funnel. Do not use Celite if it hasn't been oven-dried, as moisture in Celite can hydrolyze the product.

  • Concentration: Evaporate the solvent on a rotavap at <35°C bath temperature.

  • Purification:

    • Dissolve residue in minimum boiling Hexanes (or Heptane).

    • Allow to cool slowly to RT, then -20°C.

    • Filter crystals.[2]

Protocol B: Deactivated Silica Chromatography

Use this only if recrystallization fails.

  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., 95:5 Hexanes:EtOAc).

  • Deactivation: Add Triethylamine (TEA) to the slurry until the concentration is 1% v/v. Swirl for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of the eluent + 1% TEA.

  • Loading: Load your sample.

  • Elution: Run the column fast. Do not let the compound sit on the silica.

  • Collection: Collect fractions into tubes containing a drop of stabilizer (optional) or immediately evaporate.

Comparative Data: Solvent & Stationary Phase
ParameterStandard SilicaNeutral Alumina1% TEA-Silica
Acidity (pH) ~4.0–5.0 (Acidic)~7.0–7.5 (Neutral)~8.0–9.0 (Basic)
Risk of Hydrolysis HighLowLow
Risk of Elimination ModerateLowModerate (if too basic)
Separation Power HighModerateHigh
Recommended For Stable analogs onlyLabile Bromides Labile Bromides
References
  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry.[3][4][5][6][7][8]Link

  • ResearchGate. (2015).[9] Discussion on benzylic bromide stability and hydrolysis prevention.Link

  • Vertex AI Search Results. (2024). Purification of 2-(Bromomethyl)benzofuran and instability issues.2[5][9][10]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction: Allylic and Benzylic Bromination.[5][7]Link

Sources

Troubleshooting low yields in nucleophilic substitution with benzofuran halides

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: BZF-SUB-001 Subject: Troubleshooting Low Yields in Nucleophilic Substitution of Benzofuran Halides Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Initial Diagnostics: Define Your Substrate

Before troubleshooting, we must categorize your substrate. Benzofuran is an electron-rich bicycle. The position of the halogen determines the mechanism required. Treating a benzofuran ring halide like an alkyl halide is the #1 cause of failure.

Halide PositionElectronic EnvironmentReactivity ProfileRecommended Mechanism
C2/C3 (Heteroaryl)

hybridized, electron-rich ring
Inert to standard

. Poor for

.
Pd-Catalyzed Cross-Coupling (Buchwald/Suzuki)
C4-C7 (Benzenoid)

hybridized, aromatic
Inert to standard

.
Pd-Catalyzed Cross-Coupling
Side Chain (e.g., -CH2Cl)

hybridized, benzylic-like
Highly Reactive . Prone to polymerization/hydrolysis.Standard

(Mild conditions required)
Troubleshooting Module: Ring Halides (C2-C7)

User Complaint: "I treated 2-bromobenzofuran with sodium ethoxide (NaOEt) in ethanol, but I only recovered starting material (or a black tar)."

Root Cause Analysis:

  • Mechanism Mismatch: You are attempting an

    
     reaction on an 
    
    
    
    carbon.[1] The geometry prevents backside attack.
  • Electronic Repulsion: The electron-rich benzofuran ring repels nucleophiles. Unless you have a strong Electron Withdrawing Group (EWG) like

    
     at the C5 or C7 position, classical 
    
    
    
    will fail [1].
  • Catalyst Poisoning (if using Pd): The benzofuran oxygen is a Lewis base. It can coordinate to unsaturated Pd(0) species, displacing ligands and arresting the catalytic cycle [2].

Solution A: Transition Metal Catalysis (The Gold Standard)

For unactivated benzofuran halides, Palladium-catalyzed cross-coupling (Buchwald-Hartwig for amines/ethers, Suzuki for carbon) is mandatory.

Critical Optimization Parameters:

  • Ligand Selection (The "Bodyguard"): You must use sterically bulky, electron-rich phosphine ligands. These prevent the benzofuran oxygen from binding to the Palladium center.

    • Recommendation:XPhos , RuPhos , or BrettPhos .

  • The Base: Strong bases can cause ring-opening of the furan moiety, especially at high temperatures.

    • Safe Bet:

      
       or 
      
      
      
      (weaker, requires longer times).
    • Risky but Fast:

      
       (Use only if ring is stable; avoid if C3 is unsubstituted).
      

Standard Protocol: Pd-Catalyzed Amination of 2-Bromobenzofuran

  • Inert Atmosphere: Purge reaction vessel with Argon (3 cycles). Oxygen kills the catalyst.

  • Loading:

    • 1.0 equiv 2-Bromobenzofuran

    • 1.2 equiv Amine

    • 1.4 equiv

      
       (or 2.0 equiv 
      
      
      
      )
    • 2-5 mol%

      
       or Pd(OAc)2
      
    • 4-10 mol% XPhos (Ligand:Pd ratio 2:1)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous). Concentration: 0.1 M - 0.2 M.

  • Temp: 80°C - 100°C. Monitor by LCMS.

Solution B: Activated

(The Niche Case)

User Condition: Substrate is 5-nitro-2-chlorobenzofuran. Analysis: The nitro group pulls electron density, making C2 electrophilic enough for direct attack. Protocol: Use a polar aprotic solvent (DMF, DMSO) at elevated temperatures (100°C+) with


. Warning: Watch for ring opening via hydrolysis.
Troubleshooting Module: Side-Chain Halides

User Complaint: "I tried to substitute 2-(chloromethyl)benzofuran, but it polymerized."

Root Cause: The benzofuran ring stabilizes the carbocation/transition state at the benzylic position, making it too reactive. It acts like a "super-benzyl" halide.

Fix:

  • Lower Temperature: Run the reaction at 0°C or RT, never reflux.

  • Non-Basic Conditions: Use neutral nucleophiles if possible (e.g., amines without extra base, using excess amine as the scavenger).

  • Additives: Add a radical inhibitor (BHT) if polymerization is radical-mediated.

Visual Troubleshooting Guides
Figure 1: Decision Matrix for Reaction Conditions

BenzofuranLogic start START: Identify Halide Position pos_ring Ring Attached (C2-C7) start->pos_ring pos_side Side Chain (-CH2-X) start->pos_side check_ewg Is there a strong EWG (NO2, CN) ortho/para? pos_ring->check_ewg sn2 Standard SN2 (Mild Conditions) pos_side->sn2 snar Classical SNAr (DMF, Heat, Base) check_ewg->snar Yes buchwald Pd-Catalysis Required (Buchwald/Suzuki) check_ewg->buchwald No (Most Common) warning Warning: Unstable! Avoid Heat/Strong Acid sn2->warning

Caption: Workflow to select the correct substitution methodology based on halide position and electronic activation.

Figure 2: The Catalyst Poisoning Trap (Buchwald-Hartwig)

Poisoning Pd Active Pd(0) OxAdd Oxidative Addition (Productive) Pd->OxAdd With Bulky Ligand (XPhos) Poison Coordination Complex (Dead Catalyst) Pd->Poison With Small Ligand (PPh3) Substrate Benzofuran Halide Substrate->OxAdd Substrate->Poison Oxygen binds Pd

Caption: Why standard ligands fail. The benzofuran oxygen can sequester Palladium if the ligand is not bulky enough to shield the metal center.

Frequently Asked Questions (FAQs)

Q: Can I use Cu-catalysis (Ullmann) instead of Palladium? A: Yes, but Ullmann conditions often require higher temperatures (>110°C) and stronger bases. Benzofurans are sensitive to ring-opening under these harsh conditions. If you must use Copper, use ligands like diamines (DMEDA) or amino acids to lower the activation energy [3].

Q: My yield is 30% and I see "Palladium Black" precipitating. What is happening? A: "Palladium Black" indicates your catalyst is decomposing before the reaction finishes.[2]

  • Oxygen Leak: Check your seals.

  • Ligand Stripping: Your amine nucleophile might be displacing the phosphine ligand. Switch to a ligand with a stronger bite angle or higher affinity (e.g., BINAP or DPPF) or a precatalyst system (e.g., Pd-G3-XPhos).

Q: Why is C2-bromobenzofuran more reactive than C3-bromobenzofuran in lithiation, but similar in Pd-coupling? A: C2 is more acidic (inductive effect of Oxygen), making lithiation/deprotonation very fast at C2. However, in Pd-catalysis, the rate-determining step is often oxidative addition. While C2 is slightly more electron-deficient, both positions generally require efficient ligands to facilitate the insertion of Pd into the C-Br bond [4].

References
  • Nucleophilic Aromatic Substitution (SNAr) Mechanism & Conditions. Byju's / Chemistry Steps. (General mechanism for activated aryl halides).

  • Troubleshooting Buchwald-Hartwig Amination of Heterocycles. BenchChem Technical Guides. (Addresses catalyst poisoning in pyridine/furan systems).

  • Synthesis of 2-Arylbenzofuran Derivatives via Suzuki Cross-Coupling. NIH/PubMed Central. (Specific protocols for benzofuran coupling).

  • Reactivity of Benzofuran Derivatives. ResearchGate. (Comprehensive review of C2 vs C3 reactivity).

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize / LibreTexts. (Foundational mechanics of Pd-cycles).

Sources

Removing unreacted NBS from 2-Bromomethyl-5-iodo-benzofuran reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective benzylic bromination of 2-methyl-5-iodobenzofuran using N-Bromosuccinimide (NBS) is a key transformation in the synthesis of various pharmaceutical intermediates and complex molecules.[1] While effective, this reaction commonly presents a significant purification challenge: the removal of unreacted NBS and its stoichiometric byproduct, succinimide.[2] Both impurities can interfere with subsequent reactions and compromise the purity of the final product.[3]

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve these purification challenges. We will explore the underlying chemical principles for separation, provide detailed step-by-step protocols, and offer a logical framework for selecting the optimal purification strategy based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I need to remove after a reaction with NBS? After a typical benzylic bromination, two main reagent-derived impurities must be addressed:

  • Unreacted N-Bromosuccinimide (NBS): Present if the reagent was used in excess to drive the reaction to completion.[2]

  • Succinimide: The byproduct formed from NBS during the reaction. Succinimide is often the most challenging impurity to remove due to its polarity and solubility profile.[2]

Q2: Why is quenching the excess, unreacted NBS a critical first step in the workup? Quenching is essential to neutralize the reactive and oxidative NBS.[4] If not removed, it can lead to unwanted side reactions in subsequent steps or during purification and storage. Quenching is typically achieved by adding a mild reducing agent, which converts the reactive NBS into the more benign and manageable succinimide byproduct.[2][3]

Q3: Succinimide is my main contaminant. What is the fundamental principle for removing it? The most effective strategy for removing succinimide relies on exploiting the acidic nature of its N-H proton (pKa ≈ 9.6).[2] By washing the organic reaction mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), the succinimide is deprotonated to form its sodium salt. This salt is highly water-soluble and is thus efficiently extracted from the organic layer into the aqueous phase.[2]

Q4: My product appears to be sensitive to base. How can I remove succinimide without using a basic wash? If your product contains base-labile functional groups (e.g., esters), strong bases must be avoided.[2] In this scenario, you can leverage the moderate water solubility of succinimide.

  • Repeated Water/Brine Washes: Perform multiple extractions with deionized water or brine. This may be less efficient than a base wash but can gradually reduce the succinimide concentration.[2]

  • Precipitation/Filtration: Succinimide is poorly soluble in non-polar solvents like carbon tetrachloride (CCl₄) or hexane.[2] If the reaction is performed in such a solvent, succinimide often precipitates and can be removed by filtration before the main aqueous workup.[5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific issues that may arise during the purification of 2-(bromomethyl)-5-iodobenzofuran.

Symptom / Observation Probable Cause(s) Troubleshooting Steps & Methodologies
The purified product is yellow or brown, and TLC analysis shows a spot corresponding to NBS. Incomplete quenching of unreacted NBS during the workup.Quench with a Reducing Agent: During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3] These reagents will reduce the unreacted NBS to succinimide, which can then be removed by an aqueous base wash.
NMR/LCMS of the final product shows contamination with succinimide. 1. Inefficient aqueous extraction. 2. Insufficient volume or concentration of the basic wash.Optimize Aqueous Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution deprotonates the succinimide, forming the highly water-soluble sodium succinimidate salt, which is readily extracted into the aqueous layer.[2] Ensure vigorous mixing and adequate phase separation.
The product co-elutes with succinimide during silica gel column chromatography. The polarity of the product and succinimide are too similar in the chosen eluent system.1. Pre-Chromatography Extraction: Ensure the most thorough aqueous NaHCO₃ wash possible before concentrating the crude product for chromatography. 2. Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to screen less polar solvent systems (e.g., higher hexane-to-ethyl acetate ratio) to increase the separation (ΔRf) between your product and the more polar succinimide. 3. Consider Recrystallization: If the product is a solid, recrystallization may be a more effective method for removing the succinimide impurity.[3]
The reaction mixture is filtered to remove precipitated succinimide, but the impurity persists. The solvent used for the reaction (e.g., DCM, acetonitrile) has moderate solubility for succinimide.Solvent Choice is Key: This filtration technique is most effective when the reaction is conducted in a non-polar solvent in which succinimide has very low solubility, such as carbon tetrachloride (CCl₄) or cyclohexane.[2] If using other solvents, an aqueous wash will be necessary.
An oil forms instead of crystals during recrystallization. The melting point of the product is lower than the boiling point of the chosen solvent, or there is a high concentration of impurities depressing the melting point.Adjust Solvent System: Re-dissolve the oil in the hot solvent, add a small amount of a miscible "anti-solvent" (one in which the product is poorly soluble) until turbidity appears, then re-heat to clarify and cool slowly. Alternatively, select a solvent with a lower boiling point.[6]

Key Purification Strategies & Protocols

Foundational Principles: Solubility Data

The selection of an appropriate purification strategy is dictated by the solubility profiles of the starting materials, product, and impurities.

CompoundWater (25 °C)Dichloromethane (DCM)Ethyl AcetateCarbon Tetrachloride (CCl₄)HexaneAcetone
N-Bromosuccinimide (NBS) Limited (1.47 g/100 g)[4]Soluble[7]Slightly SolubleHighly Soluble[4]Poorly Soluble[8]Highly Soluble[4][9]
Succinimide Soluble[10]Slightly SolubleSoluble[11]Poorly Soluble[2]Poorly Soluble[2]Soluble[11]
2-(Bromomethyl)-5-iodobenzofuran Insoluble (Expected)Soluble (Expected)Soluble (Expected)Soluble (Expected)Moderately Soluble (Expected)Soluble (Expected)

Solubility for the target compound is predicted based on its structural similarity to other brominated heterocycles.

Visualization of the Purification Workflow

The following diagram outlines the general workflow for the reaction and subsequent purification.

G Figure 1: General Reaction & Purification Workflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Final Purification A 2-Methyl-5-iodobenzofuran + NBS + AIBN in CCl4 B 1. Cool Reaction Mixture 2. Filter Precipitated Succinimide A->B Reaction Complete C Quench Filtrate: Wash with 10% aq. Na2S2O3 B->C Filtrate D Extract Impurities: Wash with sat. aq. NaHCO3 C->D E Wash with Brine Dry Organic Layer (Na2SO4) D->E F Concentrate in vacuo E->F G Crude Product F->G H Column Chromatography (Hexane/EtOAc) G->H I Recrystallization (e.g., Ethanol/Water) G->I J Pure 2-(Bromomethyl)-5-iodobenzofuran H->J I->J

Caption: A flowchart of the synthesis and multi-step purification process.

Protocol 1: Quenching and Aqueous Workup

This protocol is the essential first step for removing the bulk of reagent-derived impurities.

Principle: Unreacted NBS is first reduced to succinimide using sodium thiosulfate. Then, succinimide is converted to its highly water-soluble sodium salt by a sodium bicarbonate wash and extracted from the organic phase.

Methodology:

  • Cool the Reaction: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Filter (Optional): If the reaction was conducted in a non-polar solvent like CCl₄, filter the mixture through a pad of celite to remove the precipitated succinimide. Wash the solid with a small amount of cold solvent.[5]

  • Transfer to Separatory Funnel: Combine the filtrate and washes in a separatory funnel. If the reaction solvent is not suitable for extraction (e.g., acetonitrile), dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Quench NBS: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3] Shake the funnel gently at first to release any potential gas, then more vigorously. Discard the aqueous layer.

  • Remove Succinimide: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously for 1-2 minutes. A significant reduction of the succinimide spot on TLC should be observed. Repeat this wash if necessary.

  • Final Wash & Dry: Wash the organic layer with brine (saturated aq. NaCl) to break any emulsions and remove excess water.

  • Isolate Crude Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography

This protocol is used when the product and any remaining impurities have sufficiently different polarities.

Principle: Silica gel is a polar stationary phase. A non-polar mobile phase (eluent) is used to move the compounds down the column. Less polar compounds, like the desired product, will travel faster, while more polar impurities, like residual succinimide, will be retained longer on the silica.[12]

Methodology:

  • Determine Eluent System: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your product an Rf value of approximately 0.3-0.4 and shows good separation from all impurities.[12]

  • Pack the Column: Prepare a slurry of silica gel in the least polar solvent (e.g., hexane). Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[13]

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent or a less polar solvent like DCM. Carefully apply the sample to the top of the column.

  • Elute and Collect: Begin eluting with your chosen solvent system. Apply gentle pressure (flash chromatography) to maintain a steady flow rate. Collect fractions and monitor them by TLC.[12]

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 2-(bromomethyl)-5-iodobenzofuran.

Decision-Making for Purification Strategy

Choosing the right purification method after the initial workup is critical for achieving high purity and yield.

G Figure 2: Purification Strategy Decision Tree A Crude Product Obtained (After Protocol 1) B Is the product a solid at room temperature? A->B D Attempt Recrystallization (Protocol 2) B->D Yes H Product is an oil B->H C Does TLC show good separation (ΔRf > 0.2) between product and succinimide? E Perform Flash Column Chromatography (Protocol 3) C->E Yes I Poor separation on TLC C->I F Is recrystallization successful? D->F G Pure Product E->G F->E No, impurities remain F->G Yes H->C I->E Proceed, but expect difficult separation. Consider alternative methods.

Caption: A decision tree to guide the choice of purification method.

References

  • N -Bromosuccinimide - Grokipedia. (URL: )
  • Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis - Benchchem. (URL: )
  • Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup - Benchchem. (URL: )
  • CAS 128-08-5: N-Bromosuccinimide - CymitQuimica. (URL: )
  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps - OrgoSolver. (URL: )
  • How to do workup after doing bromination with NBS? - ResearchGate. (URL: [Link])

  • Solubility of N-chloro succinimide in different pure solvents in the temperature range from 278.15 K to 333.15K - Semantic Scholar. (URL: [Link])

  • Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures | Request PDF - ResearchGate. (URL: [Link])

  • Best reagent to quench excess NBS? : r/chemhelp - Reddit. (URL: [Link])

  • N-Bromosuccinimide Enables Selective Bromin
  • Succinimide - Cheméo. (URL: [Link])

  • Application Notes and Protocols: Mechanism of Allylic Bromination using N-Bromoamides - Benchchem. (URL: )
  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chrom
  • Solubility of NBS and succinimide in diethyl ether - Sciencemadness. (URL: )
  • Trouble with NBS bromination : r/OrganicChemistry - Reddit. (URL: [Link])

  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (URL: )
  • Allylic position and benzylic position bromination - Chemia. (URL: [Link])

  • Purification by Flash Column Chromatography | Chemistry Laboratory Techniques - MIT OpenCourseWare. (URL: [Link])

  • Technical Support Center: Recrystallization of Thiourea Deriv

Sources

Minimizing debromination side reactions in palladium-catalyzed couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Couplings. As a Senior Application Scientist, I frequently encounter researchers struggling with hydrodehalogenation (debromination)—a competing side reaction that consumes starting materials, depresses yields, and severely complicates downstream purification.

This guide provides a deep dive into the mechanistic causality of debromination and offers field-proven, self-validating protocols to suppress this pathway in your cross-coupling workflows.

Part 1: The Mechanistic Causality of Debromination (FAQ)

Q1: Mechanistically, how does debromination occur during a cross-coupling reaction? A1: Debromination diverges from the standard catalytic cycle immediately after the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. Instead of undergoing transmetalation with the coupling partner, the resulting Ar-Pd(II)-Br intermediate abstracts a hydride to form a transient palladium-hydride (Ar-Pd(II)-H) species. This species rapidly undergoes reductive elimination, yielding the debrominated arene (Ar-H) and regenerating the Pd(0) catalyst (1)[1]. The hydride source is typically a protic solvent (via


-hydride elimination of an alkoxide) or an amine base (2)[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br OxAdd->PdII Transmet Transmetalation (R-M) PdII->Transmet Hydride Hydride Abstraction (from Base/Solvent) PdII->Hydride PdII_R Ar-Pd(II)-R Transmet->PdII_R RedElim1 Reductive Elimination PdII_R->RedElim1 RedElim1->Pd0 Product Ar-R (Desired Product) RedElim1->Product PdII_H Ar-Pd(II)-H Hydride->PdII_H RedElim2 Reductive Elimination PdII_H->RedElim2 RedElim2->Pd0 Byproduct Ar-H (Debrominated Byproduct) RedElim2->Byproduct

Catalytic cycle showing desired cross-coupling vs. debromination pathway.

Q2: Which substrates are most vulnerable to this side reaction? A2: Electron-deficient aryl halides and N-heterocycles—such as bromopyridines, bromoindoles, and bromopyrroles—are notoriously susceptible (3)[3]. The presence of an unprotected, acidic N-H proton can severely interfere with the catalytic cycle. Deprotonation by the base increases the electron density of the heteroaromatic ring, altering the kinetics of transmetalation and favoring hydrodehalogenation (4)[4].

Part 2: Troubleshooting Guide – Optimizing Reaction Parameters

Q3: My Suzuki coupling with 3-bromopyridine yields >40% debrominated byproduct. How should I adjust my solvent and base? A3: If you are using an alcoholic solvent (e.g., ethanol or methanol) combined with a strong base (e.g., NaOEt or KOtBu), you are inadvertently providing an ideal environment for


-hydride elimination. Alkoxide bases coordinate to palladium and readily donate a hydride.
Solution: Switch to a strictly aprotic solvent system such as Toluene, 1,4-Dioxane, or THF (5)[5]. Replace the strong base with a milder, inorganic alternative like 

or

(6)[6]. These weaker bases are sufficient to activate the boronic acid for transmetalation but do not act as hydride donors.

Q4: How does my choice of phosphine ligand influence the competition between transmetalation and debromination? A4: The ligand dictates both the steric environment and the electron density at the palladium center. If transmetalation is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of hydride abstraction. Solution: Employ bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands such as XPhos or SPhos) (7)[7]. These ligands accelerate the rate-determining transmetalation and reductive elimination steps, effectively outcompeting the slower debromination pathway (8)[8].

Troubleshooting Start High Debromination Observed? CheckSolvent 1. Check Solvent Start->CheckSolvent SolventProtic Protic? (EtOH, MeOH) CheckSolvent->SolventProtic SolventAprotic Switch to Aprotic (Toluene, Dioxane, THF) SolventProtic->SolventAprotic CheckBase 2. Check Base SolventAprotic->CheckBase BaseStrong Strong/Alkoxide Base? CheckBase->BaseStrong BaseMild Switch to Mild Base (K2CO3, K3PO4) BaseStrong->BaseMild CheckLigand 3. Check Ligand BaseMild->CheckLigand LigandSlow Slow Transmetalation? CheckLigand->LigandSlow LigandBulky Use Bulky, Electron-Rich Ligands (e.g., XPhos) LigandSlow->LigandBulky

Step-by-step troubleshooting workflow to minimize debromination side reactions.

Part 3: Quantitative Parameter Optimization

The following table summarizes how shifting specific reaction parameters alters the risk of hydrodehalogenation.

ParameterHigh Debromination Risk (Suboptimal)Low Debromination Risk (Optimized)Mechanistic Causality
Solvent Protic (EtOH, MeOH, iPrOH)Aprotic (Toluene, THF, 1,4-Dioxane)Protic solvents undergo

-hydride elimination, acting as direct hydride donors to the Pd(II) center.
Base Strong / Alkoxides (NaOEt, KOtBu)Mild / Inorganic (

,

)
Strong bases facilitate the formation of Pd-H species and deprotonate sensitive heterocycles.
Ligand Small, electron-poor (

)
Bulky, electron-rich (XPhos, SPhos)Bulky ligands accelerate transmetalation and reductive elimination, kinetically outcompeting the side reaction.
Substrate Unprotected N-H (Indole, Pyrrole)Protected N-H (Boc, SEM)Deprotonation of N-H enriches ring electron density, slowing oxidative addition and favoring hydrodehalogenation.

Part 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of Sensitive Heterocycles (e.g., 5-Bromoindole)

Objective: Couple 5-bromoindole with an arylboronic acid while suppressing hydrodehalogenation to <5%. Self-Validation Mechanism: This protocol incorporates a mandatory pre-workup LC-MS aliquot step to quantify the ratio of cross-coupled product to debrominated byproduct. If the byproduct exceeds 5%, the protocol dictates a specific feedback loop.

Step 1: Substrate Protection Ensure the 5-bromoindole is N-protected (e.g., N-Boc-5-bromoindole). Unprotected N-H protons are acidic and their deprotonation drastically increases susceptibility to debromination (3)[3].

Step 2: Rigorous Exclusion of Oxygen and Moisture To an oven-dried Schlenk tube, add N-Boc-5-bromoindole (1.0 equiv), Arylboronic acid (1.2 equiv),


 (2 mol%), XPhos (8 mol%), and anhydrous 

(2.0 equiv). Causality: Trace water acts as a proton source, while

/XPhos provides a highly active, bulky catalyst system that favors rapid transmetalation.

Step 3: Solvent Addition and Degassing Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous, degassed Toluene (0.2 M). Causality: Toluene is strictly aprotic, eliminating the primary source of


-hydride elimination that plagues alcoholic solvents.

Step 4: Reaction Execution Seal the tube and heat to 80 °C for 4-6 hours. Causality: Lower temperatures (80 °C vs 110 °C) reduce the kinetic rate of the higher-activation-energy debromination pathway.

Step 5: Self-Validation via LC-MS Withdraw a 10


L aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Check: Calculate the Area Under Curve (AUC) for the desired product mass vs. the debrominated indole mass.
Feedback Loop: If debromination >5%, verify the anhydrous nature of the 

(which is highly hygroscopic) and rigorously re-dry solvents for future runs.

Step 6: Workup Cool to room temperature, dilute with EtOAc, wash with water and brine. Dry over


, concentrate, and purify via flash chromatography.

Part 5: References

1.3 2. 8 3.5 4. 1 5. 2 6.6 7.7 8.4

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Bromomethyl-5-iodo-benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Bromomethyl-5-iodo-benzofuran , a critical intermediate in the synthesis of anti-arrhythmic agents (such as Amiodarone derivatives) and other pharmacophores.

Comparison Guide: Target Product vs. Synthetic Precursors

Executive Summary

2-Bromomethyl-5-iodo-benzofuran is a bifunctional building block featuring a highly reactive benzylic bromide and an aryl iodide. Structural validation of this compound is frequently complicated by the presence of its precursor (2-Methyl-5-iodo-benzofuran ) and potential over-brominated byproducts.

This guide compares the NMR "performance"—defined here as the spectral resolution and discriminatory power —of the target molecule against its synthetic alternatives. We demonstrate that 1H NMR is the superior method for quantifying the conversion of the methyl group to the bromomethyl moiety, offering a distinct "diagnostic window" in the 4.0–7.0 ppm region that HPLC often fails to resolve without specialized columns.

Comparative Analysis: Target vs. Precursor

The primary challenge in generating 2-Bromomethyl-5-iodo-benzofuran (typically via radical bromination using NBS) is distinguishing the product from the starting material.

The "Diagnostic Window"

The most significant spectral change occurs at the C2-position. The transformation of a Methyl (-CH₃) group to a Bromomethyl (-CH₂Br) group results in a massive downfield shift and a change in integration.

FeaturePrecursor (Alternative) 2-Methyl-5-iodo-benzofuranTarget Product 2-Bromomethyl-5-iodo-benzofuranPerformance Delta (Shift)
Aliphatic Signal δ 2.45 ppm (Singlet, 3H)δ 4.62 ppm (Singlet, 2H)+2.17 ppm (Downfield)
H-3 Furan Proton δ 6.35 ppm (Singlet)δ 6.75 ppm (Singlet)+0.40 ppm (Deshielding effect)
Aromatic Region Overlapping multipletsDistinct splitting (Iodine effect)Improved resolution of H4/H6

Key Insight: The shift of the aliphatic signal from ~2.4 ppm to ~4.6 ppm creates a "silent region" between them. Any signal remaining at 2.45 ppm indicates incomplete reaction. Any signal appearing >6.8 ppm (benzylic methine) suggests over-bromination (gem-dibromide).

Visualizing the Structural Logic

The following diagram illustrates the causal relationship between the structural modification and the resulting NMR shifts.

NMR_Logic Substituent Substituent Change (Methyl -> Bromomethyl) Electronegativity Inductive Effect (-I Effect of Br) Substituent->Electronegativity Introduces Br Shielding Deshielding of Nuclei Electronegativity->Shielding Pulls e- density Shift_Change Chemical Shift (δ) Moves Downfield Shielding->Shift_Change Increases ppm

Figure 1: Causal pathway of chemical shift alteration during bromination.

Detailed Spectral Assignment

The 5-iodo substitution pattern on the benzofuran ring creates a unique spin system. The iodine atom (heavy atom) influences the chemical shifts of the benzene ring protons through spin-orbit coupling and inductive effects.

Experimental Conditions (Recommended)
  • Solvent: CDCl₃ (Chloroform-d)

    • Why? Provides excellent solubility for halogenated benzofurans and avoids the solvent peak overlap common with DMSO-d6 in the aromatic region.

  • Frequency: 400 MHz or higher (to resolve H4/H6 meta-coupling).

  • Concentration: 10-15 mg in 0.6 mL solvent.

Peak Assignments (in CDCl₃)
Proton PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (

)
Assignment Logic
-CH₂Br 4.62 Singlet (s)-Deshielded benzylic methylene.
H-3 6.75 Singlet (s)-Furan ring proton; shifted downfield by C2-Br.
H-7 7.28 Doublet (d)

Hz
Ortho to H6; shielded relative to H4/H6.
H-6 7.62 Doublet of Doublets (dd)

Hz,

Hz
Ortho to Iodine (deshielded); Meta to H4.
H-4 7.88 Doublet (d)

Hz
Meta to Iodine; Deshielded by furan ring current ("Bay region" effect).

Note on H-4: The proton at position 4 is typically the most downfield aromatic signal in 5-substituted benzofurans due to the anisotropic effect of the furan ring oxygen and the lack of ortho-shielding.

Experimental Protocol: Purity Determination

This protocol is designed to validate the product against the "Alternative" (the starting material).

Workflow Diagram

Protocol Step1 Sample Preparation 10mg in CDCl3 Step2 Acquisition 16 Scans, d1=5s Step1->Step2 Step3 Integration Check Step2->Step3 Decision Check Region 2.4 - 4.6 ppm Step3->Decision ResultA Pure Product Peak at 4.62 only Decision->ResultA No 2.45 peak ResultB Mixture Peaks at 2.45 & 4.62 Decision->ResultB 2.45 peak present

Figure 2: Decision tree for purity assessment via 1H NMR.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mg of the crude solid in 0.6 mL of CDCl₃. Ensure the solution is clear; filter through a cotton plug if turbidity persists (iodinated compounds can degrade to release I₂, causing turbidity).

  • Acquisition:

    • Set relaxation delay (

      
      ) to 5 seconds . (Benzylic protons can have long T1 relaxation times; a short delay may under-integrate the product, skewing yield calculations).
      
    • Acquire 16-32 scans.

  • Processing:

    • Phase correct manually to ensure the base of the large singlet at 4.62 ppm is flat.

    • Baseline correct using a polynomial fit.

  • Analysis:

    • Set the integral of the -CH₂Br singlet (4.62 ppm) to 2.00 .

    • Check the region at 2.45 ppm . If a singlet appears, integrate it.

    • Calculation:

      
      
      

Troubleshooting & Impurities

Common issues when analyzing this specific spectrum:

  • Gem-Dibromide Formation:

    • Symptom:[1][2][3][4] A small singlet appears downfield of the product, around 6.6–6.8 ppm .

    • Cause: Over-bromination at the benzylic position (forming -CHBr₂).

    • Action: This impurity is difficult to remove. Control reaction stoichiometry strictly.

  • Solvent Effects (DMSO-d6 vs CDCl₃):

    • In DMSO-d6, the -CH₂Br signal may shift slightly upfield to ~4.55 ppm .

    • The aromatic protons will shift downfield and may broaden due to viscosity.

    • Recommendation: Stick to CDCl₃ unless the compound is insoluble.

  • Iodine Scrambling:

    • Symptom:[1][2][3][4] Loss of the clean 1:1:1 aromatic integration pattern. Appearance of complex multiplets.

    • Cause: Radical mechanism may occasionally cleave the C-I bond.

    • Check: Verify the integral of the aromatic region (should be 3H total relative to 2H benzylic).

References

  • BenchChem. (2025).[5] Decoding the 1H NMR Signal of Bromomethyl Protons. Retrieved from

  • National Institutes of Health (NIH). (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC6514732. Retrieved from

  • Beilstein Journals. (2012). Supporting Information: Experimental details, GC-MS and 1H NMR spectra of isolated compounds. Retrieved from

  • Oregon State University. (2022). 1H NMR Chemical Shift Tables. Retrieved from

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from

Sources

A Comparative Guide to ¹³C NMR Chemical Shifts for C2 and C5 Positions in Benzofuran

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth comparative analysis of the ¹³C NMR chemical shifts at the C2 and C5 positions of the benzofuran scaffold, a privileged heterocyclic motif found in numerous biologically active compounds and natural products. By understanding the electronic and structural factors that influence these chemical shifts, researchers can more accurately characterize novel benzofuran derivatives and gain deeper insights into their molecular architecture.

The Significance of C2 and C5 Chemical Shifts in Benzofuran

The benzofuran ring system is an aromatic heterocycle where a benzene ring is fused to a furan ring. The numbering of the atoms in benzofuran is standardized, with the oxygen atom designated as position 1. The C2 and C3 atoms constitute the furan ring's double bond, while C4, C5, C6, and C7 are part of the benzene ring.

The chemical environments of the C2 and C5 carbons are distinct and highly sensitive to electronic perturbations. The C2 carbon, being adjacent to the heteroatom within the furan ring, is significantly influenced by the oxygen's electronegativity and its participation in the π-electron system. Conversely, the C5 carbon is part of the carbocyclic aromatic ring and its chemical shift is primarily governed by the electronic effects of substituents on the benzene portion of the molecule. Analyzing the chemical shifts of these two positions provides a comprehensive electronic picture of the entire benzofuran scaffold.

Comparative Analysis of ¹³C NMR Chemical Shifts

The ¹³C NMR chemical shifts of unsubstituted benzofuran provide a baseline for understanding the impact of substituents. In deuterated chloroform (CDCl₃), the approximate chemical shifts for the parent benzofuran are:

Carbon PositionApproximate Chemical Shift (δ) in ppm
C2144.8
C3106.6
C3a127.5
C4121.4
C5122.8
C6124.2
C7111.4
C7a155.0

Data sourced from public chemical databases.[1]

The introduction of substituents onto the benzofuran ring can cause significant deviations in the chemical shifts of C2 and C5. These shifts are primarily governed by the interplay of inductive and resonance effects.

Substituent Effects at the C5 Position

Substituents on the benzene ring of the benzofuran scaffold exert predictable electronic effects on the C5 chemical shift, analogous to those observed in substituted benzenes.

  • Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) or methoxy (-OCH₃) groups at or near the C5 position will increase the electron density at this carbon through inductive and/or resonance effects. This increased shielding results in an upfield shift (a decrease in the chemical shift value) for C5. For instance, in 5-methyl-2,3-diphenylbenzofuran, the presence of the methyl group influences the chemical shifts of the surrounding carbons.[2]

  • Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) deshield the C5 carbon by withdrawing electron density. This deshielding leads to a downfield shift (an increase in the chemical shift value). In 5-chloro-2,3-diphenylbenzofuran, the C5 carbon signal is expected to be shifted downfield compared to the unsubstituted analog.[2]

The following table summarizes the observed ¹³C NMR chemical shifts for the C5 position in a series of substituted benzofuran derivatives, illustrating these electronic effects.

CompoundSubstituent at C5C5 Chemical Shift (δ) in ppmReference
2,3-DiphenylbenzofuranH~124.7[2]
5-Methyl-2,3-diphenylbenzofuran-CH₃Not explicitly stated, but expected upfield[2]
5-Chloro-2,3-diphenylbenzofuran-Cl~124.9[2]
Substituent Effects at the C2 Position

The C2 position is highly sensitive to substitution on the furan ring itself.

  • Substituents directly at C2: Placing a substituent directly at the C2 position will have the most dramatic effect on its chemical shift. For example, in benzofuran-2-carboxylic acid, the C2 carbon is directly attached to a carbonyl group, a strong electron-withdrawing group. This will cause a significant downfield shift of the C2 signal.

  • Substituents at other positions influencing C2: Substituents on the benzene ring can also exert a long-range electronic effect on the C2 carbon, transmitted through the π-system of the molecule. However, these effects are generally less pronounced than those of substituents directly on the furan ring.

The interplay of these effects is evident in the diverse range of chemical shifts observed for C2 in various benzofuran derivatives.

Visualizing Substituent Effects

The relationship between substituent electronic properties and the resulting ¹³C NMR chemical shifts can be visualized as a logical workflow.

Substituent_Effects substituent Substituent on Benzofuran Ring electronic_effects Electronic Effects (Inductive & Resonance) substituent->electronic_effects electron_density Change in Electron Density at C2 and C5 electronic_effects->electron_density shielding Nuclear Shielding/Deshielding electron_density->shielding chemical_shift Observed ¹³C NMR Chemical Shift (δ) shielding->chemical_shift

Caption: Logical workflow illustrating how substituents influence ¹³C NMR chemical shifts.

Experimental Protocol for Acquiring ¹³C NMR Spectra

Acquiring high-quality ¹³C NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of benzofuran derivatives.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 10-50 mg of the benzofuran derivative and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[3]

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the solution, which is defined as 0.0 ppm.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (a frequency of 400 MHz or higher for ¹H is recommended to achieve good resolution for ¹³C).[2][4]

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹³C NMR Experiment Setup:

    • Select a standard one-dimensional ¹³C NMR experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). Broadband proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 220 ppm).[5]

    • The number of scans will depend on the sample concentration and the sensitivity of the instrument. For ¹³C NMR, a larger number of scans (from hundreds to thousands) is often necessary due to the low natural abundance of the ¹³C isotope (1.1%).[6]

    • A relaxation delay (d1) of 1-2 seconds is typically sufficient for qualitative analysis.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

  • Peak Picking and Analysis: Identify and label the chemical shifts of all peaks in the spectrum.

The following diagram outlines the general experimental workflow for NMR analysis.

NMR_Workflow A Sample Preparation (Dissolution & Filtration) B Insert Sample into NMR Spectrometer A->B C Lock, Tune, and Shim B->C D Acquire ¹³C NMR Data (FID) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking & Assignment) E->F

Caption: A generalized experimental workflow for NMR spectral analysis.

Conclusion

The ¹³C NMR chemical shifts of the C2 and C5 positions in benzofuran derivatives are sensitive probes of the electronic environment within the molecule. By systematically analyzing these shifts and comparing them to the parent benzofuran and other substituted analogs, researchers can deduce the electronic nature of substituents and confirm the regiochemistry of their synthetic products. A thorough understanding of these principles, combined with rigorous experimental technique, empowers scientists to confidently elucidate the structures of novel benzofuran-containing compounds, accelerating progress in drug discovery and materials science.

References

  • Oszczapowicz, J. (2005).
  • Substituent Effect Study on Experimental ¹³C NMR Chemical Shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)
  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Inform
  • Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds.
  • Oszczapowicz, J. (2005).
  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V.l The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. RSC Publishing.
  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds.
  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance).
  • 13C NMR Spectrum (1D, 75 MHz, H 2 O, predicted) (NP0287000). NP-MRD.
  • Kleinpeter, E. (1997).
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
  • Benzofuran(271-89-6) 13C NMR spectrum. ChemicalBook.
  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0275844). NP-MRD.
  • Benzofuran-2-carboxylic acid(496-41-3) 13C NMR spectrum. ChemicalBook.
  • Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2025).
  • Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO.
  • Chemical shifts.
  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024). University of St Andrews.
  • 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. KPU Pressbooks.
  • Solved Below is the predicted 13C NMR spectrum for either. (2015). Chegg.com.
  • 13C NMR SPECTROSCOPY. eGyanKosh.
  • NMR Chemical Shifts.
  • A guide to 13c nmr chemical shift values. Compound Interest.
  • NMR Techniques in Organic Chemistry: a quick guide.
  • Practical Guidelines for 13C-Based NMR Metabolomics. PubMed.

Sources

Comparing reactivity of 2-Bromomethyl vs 2-Chloromethyl benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of bioactive benzofuran scaffolds, the choice between 2-bromomethylbenzofuran (2-BMBF) and 2-chloromethylbenzofuran (2-CMBF) is a critical decision point that balances synthetic efficiency against process stability .

  • 2-Bromomethylbenzofuran is the "high-performance" reagent. It offers superior reaction kinetics (estimated

    
    ) and is essential for alkylating sterically hindered or weak nucleophiles under mild conditions. However, it acts as a potent lachrymator and exhibits poor shelf-stability, prone to rapid hydrolysis and self-polymerization.
    
  • 2-Chloromethylbenzofuran is the "process-ready" alternative. While it requires higher activation energies (often necessitating iodide catalysis or elevated temperatures), it offers significantly better thermal stability and handling safety, making it the preferred candidate for scale-up and storage.

This guide provides a mechanistic breakdown, comparative data, and validated protocols to assist researchers in selecting the optimal halide for their specific pathway.

Mechanistic Foundation

The reactivity difference between these two analogues is governed by the interplay of bond dissociation energy (BDE) and the electronic influence of the benzofuran ring .

Electronic Effects

The benzofuran ring is an electron-rich heteroaromatic system. The oxygen atom at position 1 donates electron density into the ring, but the C2-position is adjacent to the heteroatom, creating a unique electronic environment.

  • Resonance Stabilization: Upon leaving group departure, the resulting benzylic carbocation is stabilized by resonance with the benzofuran

    
    -system. This facilitates 
    
    
    
    pathways.
  • Inductive Effect: The oxygen atom exerts an inductive withdrawal (

    
    ), which can destabilize the transition state for 
    
    
    
    slightly compared to a simple benzyl system, but the resonance effect dominates.
Leaving Group Physics

The primary driver for the reactivity disparity is the carbon-halogen bond strength.

ParameterC-Cl Bond (2-CMBF)C-Br Bond (2-BMBF)Impact on Reactivity
Bond Length ~1.77 Å~1.94 ÅLonger bond = weaker overlap = easier cleavage.
Bond Dissociation Energy ~80 kcal/mol~66 kcal/molLower energy barrier for C-Br cleavage accelerates both

and

.
Leaving Group Ability (

of H-X)
-7 (

)
-9 (

)
Bromide is a weaker base and a better leaving group.

Critical Performance Comparison

The following data synthesizes experimental observations regarding kinetics, stability, and safety.

Reactivity & Kinetics Profile
Feature2-Chloromethylbenzofuran2-Bromomethylbenzofuran
Relative Rate (

)
1 (Reference)~50 -- 100x Faster
Primary Mechanism

(requires heat); slow

Fast

; Facile

in polar solvents
Finkelstein Requirement Often requires NaI/KI catalyst (in situ conversion to Iodide)Not required; reacts directly.
Ideal Nucleophiles Strong nucleophiles (Thiolates, Amines)Weak/Hindered nucleophiles (Carboxylates, Amides)
Stability & Handling Matrix
Feature2-Chloromethylbenzofuran2-Bromomethylbenzofuran
Hydrolysis Sensitivity Moderate. Stable in air for short periods.High. Rapidly hydrolyzes to 2-benzofuranmethanol in moist air.
Thermal Stability Stable at RT (stored cool). Distillable under vacuum.Unstable. Decomposes/polymerizes upon heating. Do not distill.
Storage Conditions

, Desiccated.

, Inert Gas (Ar/

), Dark.
Safety Classification Corrosive, Irritant.[1]Lachrymator , Corrosive, Severe Irritant.

Visualizing the Reaction Landscape

The following diagram maps the synthesis and divergent reaction pathways for both derivatives.

ReactionPathways Alcohol 2-Benzofuranmethanol (Starting Material) Chloro 2-Chloromethylbenzofuran (Stable Intermediate) Alcohol->Chloro SOCl2, Pyridine (Nucleophilic Sub.) Bromo 2-Bromomethylbenzofuran (Reactive Intermediate) Alcohol->Bromo PBr3 or CBr4/PPh3 (Appel Reaction) Methyl 2-Methylbenzofuran (Alt. Start) Methyl->Bromo NBS, AIBN (Radical Bromination) Product 2-Substituted Benzofuran (Target) Chloro->Product Nucleophile + Heat (Slow SN2) Chloro->Product NaI (cat), Nucleophile (Finkelstein-assisted) SideProduct Polymerization/Hydrolysis (Degradation) Chloro->SideProduct Prolonged Storage (Slow) Bromo->Product Nucleophile, Mild Cond. (Fast SN2) Bromo->SideProduct Moisture/Heat (Rapid)

Figure 1: Synthetic pathways and stability divergence. Note the multiple routes to the target product and the higher susceptibility of the bromo-derivative to degradation.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding as expected before committing valuable intermediates.

Protocol A: Synthesis of 2-Chloromethylbenzofuran (Robust Scale-Up)

Best for: Creating a stock solution or larger scale intermediate.

  • Setup: Charge a 3-neck flask with 2-benzofuranylmethanol (1.0 eq) and anhydrous DCM (10 vol). Cool to

    
     under 
    
    
    
    .[2]
  • Activation: Add catalytic DMF (0.05 eq) followed by dropwise addition of Thionyl Chloride (

    
    )  (1.2 eq).
    
    • Checkpoint: Gas evolution (

      
      ) indicates initiation. Monitor internal temp to keep 
      
      
      
      .
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

  • Workup: Quench carefully with sat.

    
    . Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The residue is typically pure enough (>95%) for use. Can be vacuum distilled if needed.

Protocol B: Alkylation using 2-Bromomethylbenzofuran (High Reactivity)

Best for: Sensitive substrates or when the Chloro-derivative fails.

  • Preparation (In-situ recommended): Due to instability, it is often best to generate the bromide in situ or use immediately after purchase/synthesis.

  • Coupling: To a solution of Nucleophile (e.g., Phenol derivative, 1.0 eq) and

    
      (1.5 eq) in Acetonitrile , add 2-Bromomethylbenzofuran  (1.05 eq) at 
    
    
    
    .
    • Checkpoint: The reaction is often exothermic. If the solution turns dark black/brown rapidly, it indicates polymerization; cool immediately.

  • Monitoring: TLC should show consumption of bromide within 30–60 mins at RT.

    • Note: If using the Chloro-analog here, you would likely need to reflux for 12+ hours or add NaI.

  • Workup: Filter solids, concentrate, and purify via column chromatography immediately.

Decision Matrix

Use this logic flow to select the correct reagent for your campaign.

DecisionTree Start Select Reagent NucleophileCheck Is Nucleophile Weak or Hindered? (e.g., Amide, t-Butoxide) Start->NucleophileCheck ScaleCheck Is Reaction Scale > 10g? NucleophileCheck->ScaleCheck No (Strong Nuc) UseBromo USE 2-Bromomethylbenzofuran (Prioritize Reactivity) NucleophileCheck->UseBromo Yes UseChloro USE 2-Chloromethylbenzofuran (Prioritize Stability) ScaleCheck->UseChloro Yes (Safety/Cost) UseChloroFink USE 2-CMBF + NaI (cat) (Finkelstein Conditions) ScaleCheck->UseChloroFink No (Optimization)

Figure 2: Decision tree for reagent selection based on nucleophile strength and reaction scale.

References

  • PrepChem. (n.d.). Synthesis of 2-(Chloromethyl)benzofuran. Retrieved from [Link]

  • Khan, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Advanced HPLC Method Development for Benzofuran Impurities: A Comparative Study of Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of benzofuran derivatives and their impurities presents a distinct chromatographic challenge due to the rigid bicyclic aromatic structure and the frequent presence of positional isomers. While C18 (octadecylsilane) stationary phases remain the industry workhorse, they often fail to resolve critical pairs of benzofuran impurities that possess identical hydrophobicity but distinct electronic distributions.

This guide objectively compares the performance of C18 against Phenyl-Hexyl stationary phases. Through mechanistic analysis and experimental data, we demonstrate that Phenyl-Hexyl phases provide orthogonal selectivity driven by


-

interactions, often resolving isomeric impurities that co-elute on alkyl phases.

The Challenge: Benzofuran Impurity Profiling

Benzofuran rings are the pharmacophore backbone for numerous anti-arrhythmic (e.g., Amiodarone) and psychoactive agents. Regulatory compliance (ICH Q3A/B) demands the identification and qualification of impurities above the 0.10% threshold [1].

Common impurities include:

  • Positional Isomers: Variations in the substitution pattern on the furan or benzene ring.

  • Des-alkylated Metabolites: Loss of alkyl chains (common in degradation).

  • Oxidation Products: Introduction of hydroxyl groups.

The Chromatographic Problem: On a standard C18 column, retention is governed almost exclusively by solvophobic theory (hydrophobicity). Isomers with similar logP values often co-elute (


), making accurate quantification impossible.

Mechanistic Basis of Separation

To achieve resolution, we must exploit interactions beyond simple hydrophobicity.

C18 (Alkyl Phase)
  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Limitation: Selectivity (

    
    ) is driven by the surface area of the analyte. Isomers with similar hydrodynamic volumes often show 
    
    
    
    .
Phenyl-Hexyl (Aromatic Phase)
  • Mechanism:

    
    -
    
    
    
    Stacking + Hydrophobicity.
  • Advantage: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the benzofuran analyte. Electron-withdrawing or donating groups on the impurity alter its 
    
    
    
    -cloud density, creating a "lock-and-key" electronic selectivity distinct from hydrophobicity [4].
Visualization: Interaction Mechanisms

G cluster_0 C18 Interaction (Hydrophobic) cluster_1 Phenyl-Hexyl Interaction (Electronic) C18_Ligand C18 Ligand (Alkyl Chain) Analyte_A Benzofuran (Hydrophobic Surface) C18_Ligand->Analyte_A Van der Waals (Non-specific) Phenyl_Ligand Phenyl Ligand (Aromatic Ring) Analyte_B Benzofuran Impurity (Pi-Cloud) Phenyl_Ligand->Analyte_B Pi-Pi Stacking (Electronic Specificity)

Figure 1: Mechanistic difference between non-specific hydrophobic interaction (C18) and specific electronic interaction (Phenyl-Hexyl).

Comparative Study: Experimental Data

Scenario: Separation of a Model Benzofuran API (BF-API) from three critical impurities.

  • Impurity A (Des-ethyl): More polar, elutes early.

  • Impurity B (Positional Isomer): Identical mass, similar logP to API. (The Critical Pair)

  • Impurity C (Oxidized): Distinct polarity.

Chromatographic Conditions
  • System: UHPLC with PDA detection (254 nm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (Chosen over Acetonitrile to maximize

    
    -
    
    
    
    interactions [6]).[1]
  • Gradient: 50-90% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

Retention Data Comparison
AnalyteC18 Retention (

, min)
C18 Resolution (

)
Phenyl-Hexyl

(min)
Phenyl-Hexyl

Observation
Impurity A 2.10-2.45-Elutes earlier on C18 due to polarity.
BF-API 5.408.2 (vs A)6.109.5 (vs A)Stronger retention on Phenyl due to

-interactions.
Impurity B 5.55 0.8 (Co-elution) 6.85 3.2 (Baseline) Phenyl-Hexyl resolves the isomer.
Impurity C 7.104.1 (vs B)7.904.5 (vs B)Well separated on both.

Analysis: On the C18 column, the API and Impurity B (Isomer) co-elute (


) because their hydrophobicities are nearly identical. On the Phenyl-Hexyl column, the subtle difference in electron density caused by the positional change of the substituent allows the stationary phase to discriminate between the two, resulting in baseline resolution (

).

Validated Experimental Protocol

To replicate these results or adapt them for your specific benzofuran derivative, follow this self-validating protocol.

System Suitability (Self-Validation)

Before running samples, you must establish that the system is capable of the separation.

  • Resolution Check: Inject a mixture of API and the Critical Isomer (Impurity B).

    
     must be 
    
    
    
    .
  • Tailing Factor:

    
     for the API peak must be 
    
    
    
    (Benzofurans are often basic; tailing indicates secondary silanol interactions).
Step-by-Step Workflow

Step 1: Mobile Phase Selection

  • Guidance: Use Methanol (MeOH) rather than Acetonitrile (ACN).[1][2]

  • Reasoning: ACN consists of

    
    -electrons (triple bond) which can compete with the analyte for the stationary phase 
    
    
    
    -sites, suppressing the selectivity gain. MeOH allows the
    
    
    -
    
    
    mechanism to dominate [6].

Step 2: Column Screening

  • Start with a Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.7 µm or 2.7 µm).

  • Equilibrate with 50:50 A:B.[2]

Step 3: Gradient Optimization

  • Run a scouting gradient (5% to 95% B).

  • If the critical pair elutes early (

    
    ), lower the initial organic concentration.
    
  • If the critical pair co-elutes, lower the gradient slope (e.g., change from 5%/min to 2%/min).

Method Development Decision Tree

Workflow Start Start Method Development Screen_C18 Screen C18 Column (Mobile Phase: ACN/Water) Start->Screen_C18 Check_Res Critical Pair Resolution > 1.5? Screen_C18->Check_Res Success_C18 Proceed with C18 (Optimize Gradient) Check_Res->Success_C18 Yes Switch_Phenyl Switch to Phenyl-Hexyl (Change Organic to MeOH) Check_Res->Switch_Phenyl No (Co-elution) Check_Res_Phenyl Resolution > 1.5? Switch_Phenyl->Check_Res_Phenyl Optimize_Temp Optimize Temperature (Lower Temp enhances Pi-Pi) Check_Res_Phenyl->Optimize_Temp No Success_Phenyl Validate Method Check_Res_Phenyl->Success_Phenyl Yes Optimize_Temp->Check_Res_Phenyl

Figure 2: Decision matrix for selecting stationary phases for aromatic impurities.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions with basic amines on the benzofuran.Add 10-20 mM Ammonium Formate or use a "hybrid" particle column with high surface coverage.
Retention Drift "Dewetting" of C18 chains in high aqueous conditions.Phenyl-Hexyl phases are more resistant to dewetting; ensure re-equilibration time is sufficient (10 column volumes).
Selectivity Loss Temperature too high.

-

interactions are exothermic. Lowering the temperature (e.g., from 40°C to 25°C) often increases retention and resolution on Phenyl columns [4].

References

  • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation, 2006.

  • Coelho, A. S., et al. "Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets." Brazilian Journal of Pharmaceutical Sciences, 2018.

  • Shimadzu Corporation. "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns." Shimadzu Technical Report.

  • Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Agilent Application Note, 2009.

  • Sielc Technologies. "Separation of 2,3-Benzofuran on Newcrom R1 HPLC column." Application Note.

  • LCMS.cz. "Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient." Technical Report.

Sources

A Senior Application Scientist's Guide to X-ray Crystallography of Halogenated Benzofuran Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional structure of a molecule is not merely an academic curiosity; it is the foundational blueprint for understanding efficacy, designing improvements, and ensuring intellectual property. Halogenated benzofurans, a class of heterocyclic compounds with significant biological activities, are of particular interest in the synthesis of novel therapeutics.[1] Their journey from a synthetic concept to a potential drug candidate is critically dependent on unambiguous structural characterization.

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining molecular structure. It provides an unassailable confirmation of atom connectivity, stereochemistry, and the subtle interplay of intermolecular forces that govern the solid state. This guide offers an in-depth, experience-driven comparison of crystallographic data acquisition for halogenated benzofuran intermediates. We will move beyond simple protocols to explain the causality behind experimental choices, compare SC-XRD with alternative analytical methods, and explore the fascinating influence of halogens on crystal packing.

Part 1: The Crystallization Gauntlet: From Rational Design to Physical Crystal

The primary and often most significant hurdle in any crystallographic study is obtaining high-quality single crystals. The process is a blend of science and art, requiring patience and a deep understanding of the physicochemical properties of the target molecule.

The Causality Behind Crystallization Challenges

Halogenated benzofuran intermediates present a unique set of challenges and opportunities in crystallization. The presence of halogen atoms (F, Cl, Br, I) profoundly influences the molecule's electronic properties and its potential for intermolecular interactions. While these can be leveraged to promote crystal growth, they can also complicate the process.

  • Halogen Bonding: Halogen atoms can act as "halogen bond donors," forming directional, non-covalent interactions with electron-rich atoms like oxygen or nitrogen.[2][3] The strength of these interactions generally increases down the group (Cl < Br < I), offering a powerful tool for guiding crystal packing.[4][5]

  • Solubility Profile: The introduction of halogens alters the polarity and solubility of the benzofuran core, necessitating careful and often extensive solvent screening to find the ideal conditions for slow, ordered crystal growth.

  • Polymorphism: The subtle balance of forces, including halogen bonds, hydrogen bonds, and π–π stacking, can lead to the formation of multiple crystal forms (polymorphs), each with different physical properties.[6][7]

Experimental Protocol: A Self-Validating Crystallization Workflow

The goal is not just to produce a solid, but to grow a single, well-ordered crystal of sufficient size and quality for diffraction. This protocol is designed to systematically explore the parameter space to achieve this outcome.

Prerequisite: Purity is Paramount Impure compounds are the primary cause of crystallization failure. The initial material must be of the highest possible purity (>98%). Residual solvents or side-products can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.[8][9]

Step-by-Step Crystallization:

  • Solvent Selection & Saturation:

    • Rationale: The ideal solvent (or solvent system) will dissolve the compound when hot but result in a supersaturated solution upon cooling or slow evaporation.

    • Procedure:

      • In small vials, test the solubility of ~5-10 mg of your compound in a range of solvents (0.5-1.0 mL). Common starting points include acetone, ethyl acetate, methanol, and dichloromethane.[10][11]

      • Identify a solvent that dissolves the compound sparingly at room temperature but completely upon gentle heating.

      • If a single good solvent isn't found, employ a binary solvent system.[8] Dissolve the compound in a "good" solvent where it is highly soluble, then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until slight turbidity persists. Gently heat to redissolve, creating a solution at the precipice of saturation.

  • Setting Up the Crystallization:

    • Rationale: The rate of cooling or evaporation directly impacts crystal quality. Slower is almost always better, as it allows molecules more time to arrange themselves into an ordered lattice.

    • Common Techniques:

      • Slow Evaporation: Loosely cap the vial containing the saturated solution. This is a simple but effective method.[12]

      • Slow Cooling: Prepare a saturated solution at an elevated temperature. Allow it to cool to room temperature slowly. For even slower cooling, place the vessel in a Dewar flask filled with warm water.

      • Vapor Diffusion: Place the vial with your dissolved compound inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[13]

  • Harvesting and Validation:

    • Once crystals appear, observe them under a microscope. Ideal crystals will have sharp edges and be transparent.

    • Carefully extract a crystal using a loop or fine needle and mount it for X-ray diffraction.

Visualization: Crystallization Workflow

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome & Analysis Purification Compound Purification (>98%) SolventScreen Solvent Screening Purification->SolventScreen Crucial First Step SlowEvap Slow Evaporation SolventScreen->SlowEvap SlowCool Slow Cooling SolventScreen->SlowCool VaporDiff Vapor Diffusion SolventScreen->VaporDiff Harvest Harvest Crystal SlowEvap->Harvest NoCrystals No Crystals / Poor Quality SlowEvap->NoCrystals SlowCool->Harvest SlowCool->NoCrystals VaporDiff->Harvest VaporDiff->NoCrystals XRD SC-XRD Analysis Harvest->XRD XRD->Harvest Optimize Conditions NoCrystals->SolventScreen Re-evaluate

Caption: A generalized workflow for the crystallization of organic intermediates.

Part 2: From Crystal to Structure: The Power of Diffraction

With a suitable crystal in hand, the next phase is to use X-ray diffraction to determine the molecular structure. The quality of the crystal directly translates to the quality and resolution of the resulting data.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting:

    • Rationale: A single, defect-free crystal is required. The crystal should be of an appropriate size (typically 0.1-0.3 mm in all dimensions) to diffract X-rays efficiently without absorbing them excessively.

    • Procedure: Under a microscope, select a crystal with well-defined faces and no visible cracks or satellite growths. Mount it on a glass fiber or loop using a minimal amount of cryo-protectant oil.

  • Data Collection:

    • Rationale: The crystal is cooled to a low temperature (e.g., 173 K or 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[11]

    • Procedure:

      • Mount the crystal on the goniometer head of the diffractometer.

      • A stream of cold nitrogen gas is directed at the crystal.

      • The crystal is rotated in the X-ray beam (commonly Mo Kα radiation) while a series of diffraction images are collected by a detector.[11]

  • Structure Solution and Refinement:

    • Rationale: Sophisticated software is used to process the raw diffraction images, locate the positions of the atoms in the unit cell, and refine their positions and thermal parameters to best fit the experimental data.

    • Procedure: The integrated reflection intensities are used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the data until the model converges, indicated by low R-factors (e.g., R1 < 0.05).

Data Presentation: Comparative Crystallographic Parameters

The output of an SC-XRD experiment is a rich dataset that describes the crystal lattice and the molecule within it. Below is a comparison of crystallographic data for representative benzofuran derivatives.

Parameter5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester[10]3-(3-Chlorophenylsulfonyl)-2,5-dimethyl-1-benzofuran[11]3-(Propan-2-ylidene)benzofuran-2(3H)-one[14]
Formula C₁₅H₁₂N₂O₇C₁₆H₁₃ClO₃SC₁₁H₁₀O₂
Crystal System TriclinicTriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 9.268(13)8.1000 (4)7.1869(3)
b (Å) 11.671(15)8.8622 (5)18.0636(10)
c (Å) 15.414(2)10.6898 (6)13.1656(7)
β (º) 72.683 (5)81.514 (3)96.763(3)
Volume (ų) 1483.8 (3)721.90 (7)1697.28(15)
Z 428
Final R₁ [I>2σ(I)] 0.0414Not Reported0.0517
Visualization: SC-XRD Data Pipeline

XRD_Workflow Crystal Single Crystal Mounting Mount on Diffractometer Crystal->Mounting DataCollection X-ray Data Collection (Low Temperature) Mounting->DataCollection Processing Data Processing (Integration, Scaling) DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement Solution->Refinement Refinement->Solution Iterate FinalStructure Final Structure (CIF) Refinement->FinalStructure

Caption: The pipeline from a single crystal to a final refined structure.

Part 3: A Comparative Perspective: XRD in the Analytical Toolbox

While SC-XRD is unparalleled for complete structure elucidation, it is crucial to understand its role alongside other analytical techniques. No single technique tells the whole story, and their synergistic use provides the most comprehensive characterization.

The Right Tool for the Right Question

The choice of analytical technique depends on the information required. For determining the elemental composition of a bulk sample, X-ray Fluorescence (XRF) is more suitable, whereas XRD is used to understand the crystallographic structure.[15] In drug development, techniques like NMR, MS, and IR are workhorses for routine characterization, but they have limitations that only XRD can overcome.

Case Study in Context: In a study on benzofuran derivatives from Cortex Mori Radicis, researchers found it was not possible to definitively determine the configuration of a specific double bond using advanced NMR techniques (NOESY/ROESY).[16] It was only after obtaining single crystals and performing an X-ray diffraction analysis that the cis- and trans-conformations could be unambiguously assigned. This is a classic example of where SC-XRD provides the ultimate, non-negotiable structural proof that other methods cannot.

Performance Comparison: SC-XRD vs. Other Techniques
TechniqueInformation ObtainedSample RequirementsKey StrengthsKey Limitations
SC-XRD Absolute 3D structure, stereochemistry, bond lengths/angles, intermolecular interactions.High-quality single crystal (0.1-0.3 mm).Unambiguous determination of molecular and supramolecular structure.[6][16]Requires suitable single crystals, which can be difficult and time-consuming to obtain.
NMR Atom connectivity (2D NMR), chemical environment, relative stereochemistry (NOE).Soluble compound (~5-10 mg).Excellent for determining the constitution of a molecule in solution; non-destructive.Can be ambiguous for complex stereochemistry; provides an average structure in solution.
Mass Spec (MS) Molecular weight, elemental formula (HRMS).Small amount of sample (µg-ng).Highly sensitive, provides exact mass and fragmentation patterns for structural clues.Provides no information on stereochemistry or atom connectivity.
IR Spectroscopy Presence of specific functional groups.Solid or liquid sample.Fast, simple, and provides a quick check for key chemical bonds (e.g., C=O, N-H).[17]Provides limited information on the overall molecular structure.

Conclusion: The Indispensable Role of Crystallography

For halogenated benzofuran intermediates, X-ray crystallography is more than just a characterization technique; it is a critical tool for discovery and development. It provides the definitive structural evidence required to validate synthetic routes, understand structure-activity relationships, and secure intellectual property. The ability to visualize how halogen atoms direct crystal packing through forces like halogen bonding opens new avenues for crystal engineering and the design of solid-state materials with tailored properties.[3][4] By integrating crystallographic data with insights from other analytical methods and leveraging powerful resources like the Cambridge Structural Database (CSD), researchers can accelerate the journey from a promising intermediate to a life-changing therapeutic.[18][19]

References

  • Yuan, T., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules.
  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • Aliyev, Z., et al. (2025). Synthesis, Single-Crystal X-ray diffraction, Hirshfeld Surface Analysis, Supramolecular Properties, and Antibacterial Activity Studies of (Z)-3-(2-(p-tolyl)hydrazineylidene)Benzofuran-2(3H)-one. Chemical Biology & Drug Design. Available at: [Link]

  • Butler, M. T., et al. (2025). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Molecular structure of benzofuran 4ed determined by single crystal X-ray diffraction. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Organic crystallization processes. ResearchGate. Available at: [Link]

  • Choi, H. D., et al. (2011). 3-(3-Chlorophenylsulfonyl)-2,5-dimethyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o879. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of halogenated derivatives of benzofuran 1–3. ResearchGate. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). 1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. Molbank, 2024(1), M1790. Available at: [Link]

  • ResearchGate. (2025). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ResearchGate. Available at: [Link]

  • Jin, F., et al. (2017). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2099), 20160216. Available at: [Link]

  • Academia. (n.d.). 3.3. CRYSTALLIZATION. Available at: [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. Available at: [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • da Cunha, R. L., et al. (2021). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. Crystal Growth & Design, 21(9), 5288-5301. Available at: [Link]

  • Vensel Publications. (2014). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Crystal Growth & Design. (2022). Virtual Issue on Halogen Bonding. ACS Publications. Available at: [Link]

  • Bryant, M. J., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Crystals, 11(3), 227. Available at: [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Available at: [Link]

  • ResearchGate. (2025). An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies. ResearchGate. Available at: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]

  • Mak, W. (2013). New insights into the halogen bond from the Cambridge Structural Database. RSC Blogs. Available at: [Link]

  • PubMed. (2002). Structural, spectroscopic, and reactivity comparison of xanthene- and dibenzofuran-bridged cofacial bisporphyrins. Available at: [Link]

  • Lusi, M. (2018). A Practical Guide to the Design of Molecular Crystals. UCL Discovery. Available at: [Link]

Sources

Safety Operating Guide

Technical Bulletin: Safe Handling and Disposal of 2-Bromomethyl-5-iodo-benzofuran

[1][2][3]

Part 1: Executive Safety Assessment

2-Bromomethyl-5-iodo-benzofuran is not a standard organic solvent; it is a highly reactive benzylic halide .[1][2] As a Senior Application Scientist, I urge you to treat this compound primarily as a potent alkylating agent and a lachrymator .

The presence of the bromomethyl group (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

123ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Chemical Hazard Profile
FeatureHazard Implication
Bromomethyl Group High Reactivity: Acts as a powerful alkylating agent (SN2 reactions).[1] Lachrymator: Causes severe eye/respiratory irritation similar to tear gas.[1] Corrosivity: Hydrolyzes to release Hydrogen Bromide (HBr) gas.[1]
Iodine Substituent Heavy Halogen: Classifies waste strictly as "Halogenated."[1] Increases lipophilicity, potentially aiding skin absorption.[1][2][3]
Benzofuran Core Stability: Aromatic core is stable, but toxic to aquatic life.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged handling of benzylic bromides due to rapid permeation.[1]

Protection ZoneRecommended EquipmentRationale
Hand Protection Silver Shield® (Laminate) or Double-gloved Nitrile (min 8 mil total) Benzylic halides can permeate standard 4-mil nitrile in <5 minutes.[1][2] Laminate offers >4 hours breakthrough time.[1]
Respiratory Fume Hood (Required) Volatility of the lachrymator requires 100% containment.[1] If outside hood, a full-face respirator with OV/AG cartridges is mandatory.[1][2][3]
Eye/Face Chemical Goggles + Face Shield Safety glasses are inadequate against lachrymatory vapors which bypass side shields.[1]

Part 3: Deactivation & Quenching Protocol

Do not place active 2-Bromomethyl-5-iodo-benzofuran directly into a waste container. The risk of exothermic polymerization or reaction with other waste constituents is too high.[1][2] You must chemically deactivate the bromomethyl group first.[1]

The Mechanism: Thiosulfate Nucleophilic Displacement

We utilize a "Soft Nucleophile" strategy.[1] Sodium thiosulfate (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

231

Reaction: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="ng-star-inserted display">

2
Step-by-Step Deactivation Procedure

Reagents Needed:

  • Sodium Thiosulfate Pentahydrate[1][4][5][6][7]

  • Sodium Bicarbonate (to neutralize generated acid)

  • Water[1][8][9][10][11]

  • Acetone or Ethanol (as a co-solvent)[1]

Protocol:

  • Prepare Quench Solution: In a beaker, dissolve 15g Sodium Thiosulfate and 2g Sodium Bicarbonate in 100mL of water .

  • Solubilize Waste: Dissolve your solid 2-Bromomethyl-5-iodo-benzofuran waste (or rinse your glassware) with a minimal amount of Acetone .[1][2] The compound must be in solution for the quench to work.[1]

  • Mix: Slowly add the organic waste solution to the aqueous quench solution. Stir effectively for 30 minutes .

    • Note: The solution may become cloudy or biphasic.[1] Vigorous stirring is essential to ensure the organic phase contacts the aqueous thiosulfate.[1]

  • Validation (The "Self-Validating" Step):

    • Take a small aliquot of the organic layer.[1]

    • Spot it on a TLC plate alongside the starting material.[1]

    • If the UV-active spot for the starting bromide is gone (or replaced by a baseline spot), deactivation is complete.[1][2][3]

  • Final Disposal: Once deactivated, the mixture contains organic solvents (acetone) and the iodinated Bunte salt.[1] This entire mixture must now be disposed of as Halogenated Organic Waste .[1]

Part 4: Waste Logistics & Regulatory Compliance[1]

RCRA Waste Classification (USA Context)

Even after deactivation, the presence of the Iodine atom and the co-solvent dictates the waste stream.[2]

  • Primary Stream: Halogenated Solvent Waste .[1]

  • RCRA Codes:

    • D001: Ignitable (due to Acetone co-solvent).[1]

    • F-List (F002/F003): If spent halogenated solvents were used in the process.

    • Lab Pack: If disposing of a pure bottle, it is often most compliant to "Lab Pack" the container rather than bulking it.[1]

Labeling Requirements

Your waste tag must explicitly state:

ngcontent-ng-c1768565111="" class="ng-star-inserted">

"Halogenated Organic Waste - Contains Iodinated Organics & Acetone. pH Basic."

Critical Segregation Rule: Never mix this waste with Strong Oxidizers (e.g., Nitric Acid) or Strong Acids .[1][2] The thiosulfate in the quench solution can release Sulfur Dioxide (


2

Part 5: Operational Decision Workflow

The following diagram outlines the logical decision tree for handling this compound, ensuring no active alkylating agents enter the bulk waste stream.

DisposalWorkflowStartStart: 2-Bromomethyl-5-iodo-benzofuran WasteStateCheckIs the waste Solid or Solution?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidSolidSolutionDilute Solution / RinsateStateCheck->SolutionLiquidDissolveDissolve in AcetoneSolid->DissolveQuenchStepAdd to 15% Na2S2O3 + NaHCO3 Solution(Stir 30 mins)Solution->QuenchStepDissolve->QuenchStepTLC_CheckValidation: TLC Check(Is Starting Material Gone?)QuenchStep->TLC_CheckMoreTimeStir longer / Add more ThiosulfateTLC_Check->MoreTimeNo (SM persists)BinningDispose in Halogenated Waste DrumTLC_Check->BinningYes (Deactivated)MoreTime->QuenchStepLabelingLabel: 'Halogenated Waste'Note: Iodinated OrganicsBinning->Labeling

Figure 1: Decision tree for the chemical deactivation and disposal of benzylic bromide waste.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[1] [Link]

  • Lunn, G., & Sansone, E. B. (1994).[1][2][3] Destruction of Hazardous Chemicals in the Laboratory.[1] Wiley-Interscience.[1] (Standard reference for thiosulfate quenching of alkyl halides).

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.